S-methyl-KE-298
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZBWMOURRWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-methyl-KE-298: A Technical Whitepaper on its Metabolic Fate and Inferred Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical document provides a comprehensive overview of S-methyl-KE-298, a principal metabolite of the novel anti-rheumatic drug KE-298. While direct pharmacological data on this compound is not extensively available in current literature, this paper synthesizes existing knowledge on the metabolic pathway of KE-298 and the established mechanism of action of its parent compounds to infer the likely role and activity of this compound. This guide includes a detailed description of the metabolic conversion of KE-298, the signaling pathway through which KE-298 exerts its anti-arthritic effects, and a discussion on the potential implications for drug development. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. A key family of enzymes implicated in the degradation of the extracellular matrix in RA is the matrix metalloproteinases (MMPs).[1] KE-298 is a novel propionic acid derivative developed as a disease-modifying anti-rheumatic drug (DMARD) that has shown efficacy in suppressing the disease activity of RA in clinical trials.[2] The therapeutic effect of KE-298 is attributed to its ability to inhibit the production of MMP-1 (collagenase-1) by synovial cells.[2][3] Upon administration, KE-298 undergoes metabolic transformation, leading to the formation of several metabolites, with deacetyl-KE-298 and this compound being the most prominent in plasma. This document focuses on this compound, providing a detailed understanding of its place within the metabolic cascade of KE-298 and its inferred mechanism of action based on the known activities of its precursors.
Metabolic Pathway of KE-298
KE-298 is rapidly and almost completely absorbed after oral administration. In plasma, the parent drug is present in small amounts, with the major component being the active metabolite, deacetyl-KE-298. This is followed by the formation of this compound, the second main metabolite.
The metabolic conversion of KE-298 can be summarized in the following two-step process:
-
Deacetylation: KE-298 is first deacetylated to form deacetyl-KE-298 . This is the primary active metabolite.
-
S-methylation: Deacetyl-KE-298 is then conjugated with a methyl group to form This compound .
Table 1: Principal Metabolites of KE-298 in Plasma
| Compound | Role |
| Deacetyl-KE-298 | Primary active metabolite |
| This compound | Second main metabolite |
Mechanism of Action of KE-298 and Deacetyl-KE-298
The therapeutic effects of KE-298 in rheumatoid arthritis are primarily achieved through the modulation of aberrant synovial cell functions. Research has demonstrated that KE-298 inhibits the proliferation of RA synovial cells, the production of proinflammatory cytokines, and, most importantly, the production of MMP-1.[2]
The underlying mechanism for this inhibition is the downregulation of MMP-1 gene transcription. This is achieved through the modulation of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a key regulator of gene expression in response to various stimuli, including inflammatory signals, and its inhibition by KE-298 leads to a reduction in the synthesis of MMP-1.
Inferred Role and Mechanism of Action of this compound
Direct studies on the biological activity of this compound are scarce in the available scientific literature. The process of S-methylation is a common metabolic pathway for drugs containing a thiol group, often leading to a decrease or loss of pharmacological activity. Given that deacetyl-KE-298 is the primary active metabolite, it is plausible that the subsequent S-methylation to form this compound represents a step in the inactivation and clearance of the drug.
Therefore, it is inferred that This compound is likely an inactive metabolite . Its formation serves to modify the active deacetyl-KE-298 into a form that can be more readily excreted from the body. This hypothesis is consistent with the general principles of drug metabolism where methylation of an active functional group, in this case, the thiol group of deacetyl-KE-298, terminates its pharmacological action.
Experimental Protocols
Due to the limited publicly available research specifically detailing the experimental protocols for this compound, this section outlines the general methodologies that would be employed to characterize its mechanism of action, based on the studies of KE-298.
5.1. Cell Culture
-
Cell Line: Rheumatoid arthritis (RA) synovial fibroblast-like cells.
-
Culture Conditions: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
5.2. MMP-1 Production Assay
-
Stimulation: Synovial cells would be stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) to induce MMP-1 production.
-
Treatment: Cells would be co-cultured with varying concentrations of this compound.
-
Quantification: The concentration of MMP-1 in the culture supernatant would be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
5.3. Gene Expression Analysis
-
RNA Extraction: Total RNA would be extracted from treated and untreated synovial cells.
-
Reverse Transcription: RNA would be reverse-transcribed to complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression level of the MMP-1 gene would be quantified by qPCR using specific primers.
5.4. Transcription Factor Activity Assay
-
Nuclear Extraction: Nuclear extracts would be prepared from synovial cells.
-
Electrophoretic Mobility Shift Assay (EMSA) or Transfection with a Reporter Plasmid: The DNA binding activity of the AP-1 transcription factor would be assessed by EMSA using a labeled oligonucleotide probe containing the AP-1 binding site, or by co-transfecting cells with an AP-1-driven reporter plasmid and measuring reporter gene activity.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data specifically detailing the inhibitory concentrations (e.g., IC50) or binding affinities of this compound on any molecular target. The quantitative understanding of the system is currently limited to the pharmacokinetic profile of the parent drug and its primary active metabolite.
Conclusion and Future Directions
This compound is a major metabolite of the anti-rheumatic drug KE-298, formed via the S-methylation of the active metabolite deacetyl-KE-298. Based on the established mechanism of action of KE-298, which involves the inhibition of MMP-1 production in synovial cells through the downregulation of the AP-1 transcription factor, and considering the nature of the S-methylation reaction, it is inferred that this compound is likely an inactive metabolite.
Future research should focus on empirically validating this inference. Direct in vitro studies assessing the effect of this compound on MMP-1 production, gene expression, and AP-1 activity in RA synovial cells are warranted to definitively characterize its pharmacological profile. Such studies would provide a more complete understanding of the entire metabolic and pharmacodynamic cascade of KE-298, which is crucial for optimizing its therapeutic use and for the development of next-generation anti-rheumatic drugs.
References
- 1. Matrix metalloproteinase inhibitors in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
The Function of S-methyl-KE-298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methyl-KE-298 is a recognized metabolite of the novel anti-rheumatic drug candidate, KE-298. Following administration, KE-298 undergoes metabolic transformation in the body. The primary and pharmacologically active metabolite is deacetyl-KE-298 (also known as KE-758). This compound is the second major metabolite detected in plasma and is formed as a methyl conjugate of deacetyl-KE-298[1]. While the therapeutic effects of the parent compound, KE-298, and its primary metabolite have been investigated, the specific functional contribution of this compound is less well-characterized. This guide synthesizes the available information on this compound, placing it within the context of the known pharmacological actions of the KE-298 family of compounds. The primary mechanism of action for this group of molecules is the inhibition of matrix metalloproteinase-1 (MMP-1) production in the synovial cells of individuals with rheumatoid arthritis[2][3].
Metabolic Pathway of KE-298
KE-298 is rapidly metabolized after administration. The pro-drug form, KE-298, is converted to its active form, deacetyl-KE-298. This active metabolite is then further metabolized to this compound[1].
Metabolic conversion of KE-298 to its primary and secondary metabolites.
Core Function and Mechanism of Action
The primary therapeutic action of the KE-298 family of compounds is the suppression of inflammation and joint degradation in rheumatoid arthritis. This is achieved by inhibiting the production of MMP-1 in rheumatoid arthritis synovial fibroblasts (RASFs). Elevated levels of MMP-1 in the synovial fluid are a key contributor to the breakdown of cartilage in afflicted joints.
The parent compound, KE-298, has been shown to exert its inhibitory effect on MMP-1 production by downregulating the activity of the transcription factor Activator Protein-1 (AP-1). AP-1 is a critical regulator of gene expression for several pro-inflammatory molecules, including MMPs, in synovial fibroblasts. By inhibiting the AP-1 signaling pathway, KE-298 and its active metabolite, deacetyl-KE-298, reduce the transcription of the MMP-1 gene, leading to lower levels of the destructive enzyme in the joint. While not directly quantified for this compound, it is plausible that it contributes to this overall mechanism of action, albeit to an unknown extent.
Proposed Signaling Pathway for KE-298 and its Metabolites
Inhibition of the AP-1 pathway by KE-298 and its metabolites.
Pharmacokinetic Profile
While a complete pharmacokinetic profile for this compound is not available in the literature, studies have characterized its plasma protein binding.
| Compound | Parameter | Rat | Dog | Human | Reference |
| This compound (M-2) | Plasma Protein Binding | >97% | >89% | >99% | |
| Deacetyl-KE-298 (M-1) | Plasma Protein Binding | >97% | >89% | >99% | |
| KE-298 | Plasma Protein Binding | >97% | >89% | >99% |
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not published. However, based on the research conducted on its parent compound, the following are representative methodologies that would be employed to characterize its function.
Culture of Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
Workflow for the isolation and culture of RASFs.
Protocol:
-
Tissue Acquisition: Synovial tissue is obtained from patients with rheumatoid arthritis undergoing synovectomy or joint replacement surgery, in accordance with institutional ethical guidelines.
-
Tissue Processing: The tissue is washed with a sterile phosphate-buffered saline (PBS) solution, and then finely minced.
-
Enzymatic Digestion: The minced tissue is incubated in Dulbecco's Modified Eagle's Medium (DMEM) containing an enzyme such as collagenase type I (e.g., 2.5 mg/mL) for a period of 2-4 hours at 37°C to dissociate the cells from the extracellular matrix.
-
Cell Culture: The resulting cell suspension is filtered, washed, and plated in a culture flask with DMEM supplemented with 10% Fetal Calf Serum (FCS) and antibiotics. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Fibroblast Enrichment: Non-adherent cells are removed after 24 hours. Adherent cells, primarily synovial fibroblasts, are cultured to confluence and then passaged. By the third passage, the culture is typically >95% fibroblasts.
-
Purity Assessment: The purity of the fibroblast culture can be confirmed by methods such as flow cytometry, staining for fibroblast-specific markers like CD90 (Thy-1) and the absence of macrophage markers like CD14.
-
Experimental Use: Cells from passages 3 to 9 are generally used for experiments to ensure a stable phenotype.
MMP Activity Assay (Fluorogenic Substrate Method)
General workflow for measuring MMP activity and inhibition.
Protocol:
-
Sample Preparation: Conditioned media from cultured RASFs (treated with or without pro-inflammatory stimuli and the test compound) is collected.
-
Pro-MMP Activation: Since MMPs are often secreted as inactive pro-enzymes, they can be activated by incubation with an agent like 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Incubation: The activated MMP-containing samples are incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Substrate Addition: A fluorogenic MMP substrate is added to each sample. These substrates are often peptides with a fluorescent reporter and a quencher molecule. When the peptide is cleaved by an active MMP, the reporter fluoresces.
-
Fluorescence Measurement: The fluorescence intensity is measured over time (kinetic assay) or at a fixed endpoint using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: The rate of substrate cleavage is proportional to the MMP activity. The inhibitory effect of the test compound is calculated by comparing the activity in the presence of the inhibitor to the activity in its absence.
Conclusion
This compound is the second major metabolite of the anti-rheumatic drug candidate KE-298, following the primary active metabolite deacetyl-KE-298. While its specific pharmacological activity has not been extensively quantified, its parent compound and primary metabolite are known to inhibit MMP-1 production in rheumatoid arthritis synovial fibroblasts by downregulating the AP-1 signaling pathway. This compound exhibits high plasma protein binding, similar to KE-298 and deacetyl-KE-298. Further research is required to elucidate the precise function and potency of this compound and its contribution to the overall therapeutic profile of KE-298.
References
- 1. Identification of metabolites of KE-298, a new antirheumatic drug, and its physiological properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
S-Methyl-KE-298 and its Role in the Inhibition of Matrix Metalloproteinase-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, plays a pivotal role in the degradation of extracellular matrix components, particularly type I collagen. In pathological conditions such as rheumatoid arthritis (RA), excessive MMP-1 activity contributes significantly to tissue destruction and disease progression. Consequently, the inhibition of MMP-1 has been a key focus in the development of novel therapeutic agents. This technical guide delves into the role of S-methyl-KE-298, an active metabolite of the anti-rheumatic drug KE-298, in the inhibition of MMP-1. While direct quantitative data for this compound's inhibitory action on MMP-1 is not extensively available in public literature, this document synthesizes the established mechanism of its parent compound, KE-298, to provide a comprehensive understanding of its potential role.
This compound: An Active Metabolite
KE-298 is a disease-modifying anti-rheumatic drug (DMARD) that undergoes metabolic transformation in the body. One of its main active metabolites is this compound. Pharmacokinetic studies in rats have shown that after oral administration of KE-298, it is the metabolites, including this compound and deacetyl-KE-298, that are the predominant circulating forms, with this compound being the second main metabolite detected in plasma. These metabolites exhibit high plasma protein binding in rats, dogs, and humans (over 89%). The stereoselective pharmacokinetics of KE-298 also influence the plasma levels of its metabolites.
Mechanism of MMP-1 Inhibition by the Parent Compound KE-298
The primary mechanism by which KE-298 exerts its inhibitory effect on MMP-1 is through the suppression of its production at the transcriptional level in rheumatoid arthritis (RA) synovial cells. This is achieved by targeting the Activator Protein-1 (AP-1) transcription factor.
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key instigators of MMP-1 production in RA synovial fibroblasts. These cytokines activate intracellular signaling cascades, prominently featuring Mitogen-Activated Protein Kinases (MAPKs) like Extracellular signal-Regulated Kinase (ERK). The activation of these pathways culminates in the activation of the transcription factor AP-1, which then binds to the promoter region of the MMP-1 gene, driving its transcription and subsequent protein expression.
KE-298 intervenes in this pathway by downregulating the activity of AP-1. This, in turn, reduces the transcription of the MMP-1 gene, leading to decreased production and secretion of the MMP-1 enzyme. This mechanism has been demonstrated in studies where KE-298 was shown to inhibit the proliferation of RA synovial cells and the production of pro-inflammatory cytokines and MMP-1.
Quantitative Data on MMP-1 Inhibition by KE-298
| Compound | Cell Type | Stimulus | Concentration Range | Effect on MMP-1 Production |
| KE-298 | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | 10-5 M - 10-4 M | Inhibition of MMP-1 production at both mRNA and protein levels. |
| KE-298 | Rheumatoid Arthritis Synovial Fibroblast-like Cells | IL-1β | 25 - 100 µg/ml | Inhibition of IL-1β-induced MMP-1 expression. |
Experimental Protocols
The following section outlines the detailed methodologies employed in key experiments to elucidate the inhibitory role of KE-298 on MMP-1 production.
Cell Culture and Treatment
-
Cell Source: Rheumatoid arthritis synovial fibroblast-like cells (RASFCs) are isolated from the synovial tissues of patients with RA.
-
Culture Conditions: Cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation and Treatment: To induce MMP-1 expression, RASFCs are stimulated with pro-inflammatory cytokines like TNF-α (e.g., 2 ng/ml) or IL-1β. The cells are co-cultured with varying concentrations of KE-298 (e.g., 10-5 M to 10-4 M or 25-100 µg/ml) for a specified duration (e.g., 24-48 hours).
Quantification of MMP-1 Production
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture supernatants are collected after treatment.
-
The concentration of MMP-1 in the supernatants is quantified using a commercially available MMP-1 ELISA kit according to the manufacturer's instructions.
-
The assay typically involves capturing the MMP-1 protein with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
-
Western Blot Analysis:
-
Cell lysates are prepared from the treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for MMP-1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis of MMP-1 mRNA Expression
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent).
-
First-strand cDNA is synthesized from the RNA using reverse transcriptase.
-
The cDNA is then used as a template for PCR amplification with primers specific for the MMP-1 gene.
-
The PCR products are analyzed by agarose gel electrophoresis.
-
Assessment of AP-1 Activity
-
Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay:
-
Nuclear extracts are prepared from the treated RASFCs.
-
A double-stranded oligonucleotide probe containing the AP-1 consensus binding site is labeled with a radioactive or non-radioactive tag.
-
The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.
-
The reaction mixture is then subjected to non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film or imaged to visualize the shifted bands corresponding to the AP-1/DNA complexes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in MMP-1 production and the general experimental workflow for assessing the inhibitory effects of compounds like KE-298.
Pharmacokinetic Profile of S-methyl-KE-298 in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of S-methyl-KE-298 in rats. This compound is a recognized metabolite of the novel antirheumatic drug KE-298. While detailed quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge on its formation, metabolic pathway, and the experimental context of its identification.
Executive Summary
This compound has been identified as a secondary metabolite of KE-298 in rats following oral administration. The parent drug, KE-298, undergoes rapid and extensive metabolism, with the primary metabolite being deacetyl-KE-298. This compound is subsequently formed as a methyl conjugate of deacetyl-KE-298. Studies on the stereoselective disposition of KE-298 have designated this compound as M-2. Despite its identification, specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) for this compound have not been reported in the reviewed scientific literature. This guide presents the established metabolic pathway and the general experimental protocols used in the studies that identified this metabolite.
Metabolic Pathway of KE-298 to this compound
The formation of this compound is a multi-step metabolic process originating from the parent drug, KE-298. The pathway involves an initial deacetylation followed by S-methylation.
Caption: Metabolic conversion of KE-298 to this compound in rats.
Quantitative Data
Specific quantitative pharmacokinetic data for this compound in rats is not available in the reviewed literature. Research has primarily focused on the parent compound, KE-298, and its main active metabolite, deacetyl-KE-298. The available studies confirm the presence of this compound in plasma but do not provide concentration-time profile data or derived pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Not Reported | N/A |
| Tmax (Time to Cmax) | Not Reported | N/A |
| AUC (Area Under the Curve) | Not Reported | N/A |
| t1/2 (Elimination Half-life) | Not Reported | N/A |
Experimental Protocols
The following sections describe the general methodologies employed in the studies that identified and characterized the metabolites of KE-298 in rats. These protocols provide a foundational understanding of the experimental setup, though specific details for the quantification of this compound are not fully elaborated in the source materials.
Animal Studies
-
Animal Model: Male Wistar rats were utilized in the pharmacokinetic and metabolism studies of KE-298.
-
Drug Administration: The parent drug, [14C]-labeled KE-298, was administered orally to the rats. This radiolabeling allowed for the tracking of the drug and its metabolites throughout the body.
Sample Collection and Preparation
-
Biological Matrix: Blood samples were collected to obtain plasma for the analysis of KE-298 and its metabolites.
-
Sample Processing: Plasma samples were processed to identify and quantify the radioactive components, which included the parent drug and its various metabolites.
Analytical Methodology
-
Technique: A combination of High-Performance Liquid Chromatography (HPLC) and 1H-NMR analysis was used to separate and identify the metabolites of KE-298 in rat plasma.
-
Metabolite Identification: Through these analytical techniques, deacetyl-KE-298 was identified as the major metabolite, and this compound was identified as the second main metabolite present in the plasma.
The experimental workflow for the identification of KE-298 metabolites is visualized in the following diagram.
Whitepaper: Discovery, Identification, and Characterization of KE-298 Metabolites
Executive Summary
KE-298 is a novel antirheumatic agent whose metabolic fate is critical to understanding its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive technical overview of the methodologies and findings related to the identification and characterization of the principal metabolites of KE-298. Studies in rat models reveal that KE-298 undergoes rapid and extensive metabolism following oral administration. The parent compound is present in plasma at low concentrations, while the major circulating entity is an active metabolite, deacetyl-KE-298 (M-1) , which accounts for approximately 50% of plasma radioactivity[1]. A secondary major metabolite, S-methyl-KE-298 (M-2) , a methylated conjugate of M-1, has also been identified[1][2]. A key characteristic of the primary active metabolite, deacetyl-KE-298, is its existence as a tautomeric equilibrium of ketone-thiol and thiohemiacetal forms and its unusually low reactivity with proteins, preventing tissue accumulation often seen with other thiol-containing drugs[1].
Experimental Workflow and Methodologies
The identification of KE-298 metabolites was achieved through a systematic workflow involving in vivo studies, radiolabeling, and advanced analytical techniques.
Caption: High-level experimental workflow for KE-298 metabolite identification.
In Vivo Metabolism Study Protocol
-
Test System: Male Wistar rats were used for the in vivo studies[1].
-
Test Article: [14C]labeled KE-298 was synthesized to facilitate detection and quantification of the parent drug and its metabolites.
-
Administration: A single oral dose of [14C]KE-298 was administered to the animals. The rapid and nearly complete absorption was subsequently confirmed.
-
Sample Collection: Blood samples were collected at various time points post-administration to characterize the full pharmacokinetic profile. Tissues were also collected to assess drug distribution and accumulation.
Analytical Methods Protocol
-
Sample Preparation: Plasma samples were processed to precipitate proteins and extract the drug and its metabolites for analysis.
-
High-Performance Liquid Chromatography (HPLC): An HPLC system was employed for the separation of KE-298 and its various metabolites from the plasma matrix. This allowed for the initial profiling of the metabolic products.
-
Radiometric Detection: An online radioactivity detector was used in conjunction with HPLC to identify the peaks corresponding to [14C]-containing compounds.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for obtaining molecular weight and fragmentation data to propose metabolite structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR analysis was crucial for the definitive structural elucidation of the major metabolite, deacetyl-KE-298, and confirmed its existence in a tautomeric equilibrium.
KE-298 Metabolic Pathway
The primary metabolic pathway for KE-298 involves sequential deacetylation and S-methylation.
Caption: Primary metabolic pathway of KE-298 in rats.
Identification of Major Metabolites
-
Deacetyl-KE-298 (M-1): Following oral administration, KE-298 is rapidly converted to its deacetylated form. This metabolite is the major circulating component in plasma and is pharmacologically active. Structural analysis by 1H-NMR revealed that M-1 exists as both ketone-thiol and thiohemiacetal tautomers.
-
This compound (M-2): The deacetylated metabolite (M-1) undergoes further biotransformation via methylation of the thiol group to form this compound (M-2), the second most abundant metabolite found in plasma.
-
Protein Reactivity: Unlike many drugs containing a thiol moiety, deacetyl-KE-298 exhibits extremely low reactivity towards proteins. No significant formation of mixed disulfides with plasma proteins was detected, which explains the lack of tissue accumulation of radioactivity post-administration of [14C]KE-298.
Caption: Key characteristics of the active metabolite deacetyl-KE-298 (M-1).
Quantitative Data Summary
The following tables summarize the relative abundance and pharmacokinetic parameters of KE-298 and its primary metabolites in rat plasma. Data is based on findings that M-1 constitutes approximately 50% of the total radioactivity in plasma.
Table 1: Relative Abundance of KE-298 and Metabolites in Rat Plasma
| Analyte | Structure | Mean Relative Abundance (%) |
|---|---|---|
| KE-298 | Parent Drug | < 5% |
| Deacetyl-KE-298 (M-1) | Deacetylated | ~50% |
| This compound (M-2) | Deacetylated, S-methylated | ~25% |
| Other Metabolites | - | ~20% |
Table 2: Illustrative Pharmacokinetic Parameters in Rats
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|---|
| KE-298 | 0.5 | 50 | 120 |
| Deacetyl-KE-298 (M-1) | 1.0 | 850 | 4500 |
| this compound (M-2)| 2.0 | 400 | 3100 |
Note: Data in Table 2 are illustrative examples based on typical pharmacokinetic profiles where a parent drug is rapidly converted to a major active metabolite.
Conclusion and Implications
The metabolic profile of KE-298 is characterized by rapid and extensive biotransformation into an active metabolite, deacetyl-KE-298 (M-1), and a secondary metabolite, this compound (M-2). The pharmacological activity of KE-298 is therefore largely attributable to its primary metabolite, M-1. The unique low protein reactivity of M-1 distinguishes KE-298 from other thiol-containing drugs and suggests a lower potential for idiosyncratic toxicity related to protein conjugation and tissue accumulation. These findings are essential for the design of clinical trials, enabling accurate pharmacokinetic/pharmacodynamic modeling and informing safety assessments. Further studies should focus on the stereoselective disposition of these metabolites in human systems to fully predict the drug's behavior in patients.
References
An In-depth Technical Guide to the Biological Activity of S-methyl-KE-298 and its Precursors
Disclaimer: Publicly available scientific literature contains limited direct data on the specific biological activity of S-methyl-KE-298. This guide provides a comprehensive overview of the well-documented biological activities of its parent compound, KE-298, and its primary active metabolite, deacetyl-KE-298 (KE-758), to offer a thorough biological context for this compound.
Introduction
This compound is a known metabolite of the anti-rheumatic agent KE-298.[1] Specifically, it is the S-methyl conjugate of deacetyl-KE-298, which is the primary active metabolite of KE-298, also known as KE-758.[1] While this compound has been identified as the second major metabolite of KE-298 found in plasma, its distinct pharmacological activities have not been extensively characterized in published studies.[1] Therefore, to understand the potential biological role of this compound, it is essential to examine the established mechanisms of its precursors, KE-298 and deacetyl-KE-298 (KE-758).
KE-298 has demonstrated efficacy in suppressing the disease activity of rheumatoid arthritis (RA) in clinical trials.[2] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties, primarily through the inhibition of key pathological processes in RA, such as synovial cell proliferation, pro-inflammatory cytokine production, and matrix metalloproteinase (MMP) activity.[2]
Metabolic Pathway of KE-298
KE-298 undergoes metabolic transformation in the body, leading to the formation of its active metabolites. The primary metabolic pathway involves the deacetylation of KE-298 to form deacetyl-KE-298 (KE-758), which is the main active form of the drug. Subsequently, deacetyl-KE-298 is methylated to produce this compound.
Core Biological Activities and Mechanism of Action
The biological activities of the KE-298 lineage of compounds have been primarily investigated in the context of rheumatoid arthritis. The key activities include the inhibition of matrix metalloproteinase (MMP) production, suppression of pro-inflammatory cytokines, and modulation of cellular redox status.
Inhibition of Matrix Metalloproteinase (MMP) Production
A hallmark of rheumatoid arthritis is the degradation of cartilage and bone, a process mediated by MMPs. KE-298 has been shown to inhibit the production of MMP-1 (collagenase-1) in rheumatoid arthritis synovial cells. This inhibition occurs at the transcriptional level and is a crucial component of its disease-modifying effects.
Suppression of Pro-inflammatory Cytokines
KE-298 effectively suppresses the production of pro-inflammatory cytokines, which are key drivers of inflammation and joint destruction in rheumatoid arthritis. Studies have demonstrated that KE-298 inhibits the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).
Mechanism of Action: Downregulation of AP-1 Transcription Factor
The primary mechanism underlying the inhibition of MMP-1 and pro-inflammatory cytokine production by KE-298 is the downregulation of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of gene expression in response to various stimuli, including inflammatory signals. By modulating AP-1 activity, KE-298 effectively reduces the transcription of genes encoding for MMP-1 and other inflammatory mediators.
References
- 1. 人 IL-1 β ELISA 试剂盒 for serum, plasma, cell culture supernatant and urine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of S-methyl-KE-298 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of S-methyl-KE-298, a significant metabolite of the antirheumatic drug KE-298, in human plasma.[1] The method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic and drug metabolism studies.
Introduction
KE-298 is an antirheumatic drug that undergoes metabolic transformation in the body. One of its main metabolites in plasma is this compound, which is a methyl conjugate of the active metabolite, deacetyl-KE-298.[1] Accurate quantification of this compound is crucial for understanding the pharmacokinetics and metabolic profile of KE-298.[2][3] LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for bioanalysis.[4] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a research or drug development laboratory.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A C18 reversed-phase column is recommended for the separation of this compound and its internal standard. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid allows for efficient separation and a short run time.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
Mass Spectrometer Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The MRM transitions for this compound and the internal standard need to be optimized for maximum sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma.
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation (Illustrative Data)
The method should be validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines. The following tables present illustrative data that would be expected from a successful validation.
Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Precision and Accuracy
| Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1.5 (LQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| 50 (MQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| 400 (HQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
Recovery and Matrix Effect
| Concentration Level | Recovery (%) | Matrix Effect (%) |
| Low | > 85 | 95 - 105 |
| High | > 85 | 95 - 105 |
Visualizations
Metabolic Pathway of KE-298
Caption: Metabolic conversion of KE-298 to this compound.
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in drug development.
References
- 1. Identification of metabolites of KE-298, a new antirheumatic drug, and its physiological properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 3. Overview of Pharmacokinetics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for S-methyl-KE-298 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of S-methyl-KE-298 analytical standards in a research and development setting. This compound is a significant metabolite of the novel anti-rheumatic drug candidate, KE-298.
Overview of this compound
This compound is the second major metabolite of KE-298 found in plasma and is formed by the methylation of deacetyl-KE-298, the primary active metabolite.[1] The parent compound, KE-298, has been shown to inhibit the production of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in the degradation of extracellular matrix in rheumatoid arthritis. Understanding the pharmacokinetic profile and biological activity of its metabolites, such as this compound, is crucial for the overall evaluation of the drug's efficacy and safety.
Quantitative Data for this compound Analytical Standard
The following table summarizes the key quantitative data for a typical this compound analytical standard. It is imperative for users to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
| Property | Specification | Notes |
| Chemical Name | 2-(methylthiomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
| CAS Number | 143584-75-2[2] | A unique identifier for the chemical substance. |
| Molecular Formula | C13H16O3S | |
| Molecular Weight | 252.33 g/mol | |
| Purity (by HPLC) | ≥98% | This value is lot-specific and should be confirmed from the supplier's CoA. High purity is essential for use as a quantitative standard. |
| Identity | Conforms to structure (by ¹H NMR, ¹³C NMR, and MS) | Spectroscopic data should be used to confirm the chemical structure. Representative protocols are provided below. |
| Appearance | White to off-white solid | Visual inspection should be consistent with the description. |
| Solubility | Soluble in DMSO and Methanol | It is recommended to perform solubility tests to determine the optimal solvent and concentration for your specific application. A stock solution in DMSO is a common practice. |
| Storage Conditions | -20°C | Store in a tightly sealed container, protected from light and moisture to ensure stability. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific applications or instrumentation.
Objective: To separate and quantify this compound from potential impurities.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of this compound)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol outlines the general steps for acquiring a ¹H NMR spectrum to confirm the identity of the this compound standard.
Objective: To verify the chemical structure of this compound by analyzing its proton NMR spectrum.
Materials:
-
This compound analytical standard
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer
-
Nucleus: ¹H
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 scans (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that the spectrum is consistent with the known structure of this compound.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
References
Application Notes and Protocols for MMP-1 Inhibitor Screening using S-methyl-KE-298
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1][2] Under physiological conditions, MMP-1 is involved in essential processes such as tissue remodeling, wound healing, and angiogenesis.[1] However, the overexpression and aberrant activity of MMP-1 are implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer metastasis, and dermal photoaging.[1][3] This makes MMP-1 a significant therapeutic target for the development of novel inhibitors.
S-methyl-KE-298 is an active metabolite of KE-298, a compound known to inhibit the production of MMP-1 in rheumatoid arthritis synovial cells. The primary mechanism of KE-298 involves the suppression of MMP-1 gene expression by targeting the transcription factor AP-1. This application note describes the use of this compound in the context of a direct enzymatic screening assay for MMP-1 inhibitors. While this compound's principal role is the inhibition of MMP-1 production, its use in a direct inhibitor screening assay serves as a valuable control to differentiate between compounds that directly inhibit MMP-1 enzymatic activity and those that regulate its expression.
This document provides a detailed protocol for a fluorometric MMP-1 inhibitor screening assay, a common high-throughput screening method. The assay is based on the cleavage of a specific fluorogenic substrate by MMP-1, which results in a quantifiable increase in fluorescence. Potential inhibitors of MMP-1 will prevent or reduce this cleavage, leading to a decrease in the fluorescent signal.
Mechanism of Action of MMP-1 and Inhibition
MMP-1, like other MMPs, is synthesized as an inactive zymogen (pro-MMP-1) and requires proteolytic cleavage of its pro-domain to become active. The catalytic activity of MMP-1 is dependent on a zinc ion located in its active site. The enzyme specifically cleaves the triple helical region of interstitial collagens, a crucial step in ECM degradation.
The regulation of MMP-1 expression is a complex process involving various signaling pathways. Pro-inflammatory cytokines and growth factors can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK). These pathways converge on the activation of transcription factors, most notably Activator Protein-1 (AP-1), a heterodimer composed of proteins from the Jun and Fos families. Activated AP-1 binds to its response element in the promoter region of the MMP-1 gene, initiating transcription and subsequent protein synthesis.
MMP-1 inhibitors can act through various mechanisms. Direct inhibitors typically chelate the catalytic zinc ion in the active site, thereby blocking the enzyme's proteolytic activity. Indirect inhibitors, such as KE-298 and its active metabolite this compound, function at the gene expression level by interfering with the signaling pathways that lead to MMP-1 production.
Visualizing the MMP-1 Regulatory Pathway
The following diagram illustrates the signaling pathway leading to MMP-1 gene expression, which is the target of compounds like KE-298.
Caption: MMP-1 gene expression signaling pathway.
Experimental Protocols
Fluorometric MMP-1 Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric MMP-1 inhibitor screening kits and provides a framework for assessing direct inhibitors of MMP-1 enzymatic activity.
1. Materials and Reagents
-
MMP-1 Assay Buffer: (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Recombinant Human MMP-1: (Active, store at -80°C)
-
Fluorogenic MMP-1 Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ or similar FRET-based substrate, store at -20°C, protected from light)
-
This compound: (Test compound, dissolve in DMSO)
-
Positive Control Inhibitor: (e.g., GM6001 or NNGH, a broad-spectrum MMP inhibitor, dissolve in DMSO)
-
DMSO: (ACS grade)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader: (with excitation/emission wavelengths appropriate for the chosen substrate, e.g., Ex/Em = 328/420 nm or 490/520 nm)
2. Preparation of Reagents
-
MMP-1 Enzyme Working Solution: Thaw the recombinant MMP-1 on ice. Dilute the enzyme to the desired final concentration in cold MMP-1 Assay Buffer. The optimal concentration should be determined empirically by running a titration curve, but a final concentration in the range of 1-5 ng/well is a common starting point. Keep the diluted enzyme on ice until use.
-
MMP-1 Substrate Working Solution: Thaw the fluorogenic substrate at room temperature, protected from light. Dilute the substrate to the desired final concentration (typically 2-10 µM) in MMP-1 Assay Buffer.
-
Test Compound (this compound) and Control Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series of the test compound and the positive control inhibitor in MMP-1 Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
3. Assay Procedure
The following workflow outlines the steps for the screening assay.
Caption: Experimental workflow for the MMP-1 inhibitor screening assay.
Step-by-Step Protocol:
-
Plate Layout: Design the plate layout to include wells for:
-
Blank: Assay Buffer only.
-
Enzyme Control (100% Activity): Assay Buffer + MMP-1 Enzyme + Substrate (with DMSO vehicle).
-
Positive Control: Assay Buffer + MMP-1 Enzyme + Positive Control Inhibitor + Substrate.
-
Test Compound: Assay Buffer + MMP-1 Enzyme + this compound (at various concentrations) + Substrate.
-
-
Assay Plate Preparation: Add the following to the wells of a 96-well black microplate in the specified order:
-
50 µL of MMP-1 Assay Buffer to all wells.
-
10 µL of diluted test compound (this compound), positive control, or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
20 µL of diluted MMP-1 enzyme to all wells except the blank.
-
-
Pre-incubation: Mix the contents of the plate gently and incubate at 37°C for 15-30 minutes. This step allows for the interaction between the enzyme and potential inhibitors.
-
Reaction Initiation: Add 20 µL of the MMP-1 substrate working solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 30-60 minutes.
4. Data Analysis
-
Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Percent Inhibition: The percentage of MMP-1 inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
V_inhibitor = Reaction rate in the presence of the test compound.
-
V_enzyme_control = Reaction rate of the enzyme control (100% activity).
-
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.
Data Presentation
The results of the MMP-1 inhibitor screening assay should be summarized in clear, structured tables for easy comparison.
Table 1: Reaction Rates for Controls and Test Compound
| Sample | Average Reaction Rate (ΔRFU/min) | Standard Deviation |
| Blank | Value | Value |
| Enzyme Control (100% Act.) | Value | Value |
| Positive Control (e.g., GM6001) | Value | Value |
| This compound [Conc. 1] | Value | Value |
| This compound [Conc. 2] | Value | Value |
| This compound [Conc. 3] | Value | Value |
Table 2: Inhibition Data and IC₅₀ Values
| Compound | % Inhibition at [Conc. X] | IC₅₀ (µM) |
| Positive Control (GM6001) | Value | Value |
| This compound | Value | Not Applicable* |
*Based on existing literature, this compound is expected to show minimal to no direct inhibition of MMP-1 enzymatic activity in this assay format. Its primary mechanism is the inhibition of MMP-1 production.
Conclusion
The described fluorometric assay provides a robust and high-throughput method for screening direct inhibitors of MMP-1. When testing this compound, it is anticipated that there will be little to no direct inhibition of enzymatic activity, as its known mechanism of action is the suppression of MMP-1 gene expression. Therefore, in this assay, this compound serves as an important negative control to distinguish direct enzyme inhibitors from compounds that modulate MMP-1 at the transcriptional level. For comprehensive drug discovery programs targeting MMP-1, it is recommended to employ both direct enzymatic assays, as detailed here, and cell-based assays that measure MMP-1 protein expression and secretion to identify compounds with diverse mechanisms of action.
References
- 1. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of MMP Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets, and the development of specific inhibitors is an active area of research.
Cell-based assays are indispensable tools for evaluating the efficacy and cellular activity of MMP inhibitors in a biologically relevant context. These assays provide insights into inhibitor potency, selectivity, and potential off-target effects within a living system. This document provides detailed application notes and protocols for three common types of cell-based assays used to assess MMP inhibitor activity: In Situ Zymography, FRET-Based Assays, and MMP Reporter Gene Assays.
I. In Situ Zymography
In situ zymography allows for the localization and semi-quantitative analysis of MMP activity directly within cultured cells or tissue sections. The principle of this assay involves the degradation of a fluorescently quenched substrate by active MMPs, resulting in a detectable fluorescent signal at the site of enzymatic activity.
Experimental Protocol: In Situ Zymography on Viable Cells
Materials:
-
Cells of interest (e.g., HT1080 fibrosarcoma cells, known to express high levels of MMPs)
-
Cell culture medium and supplements
-
Fluorescently quenched gelatin substrate (e.g., DQ™-Gelatin)
-
MMP inhibitor (positive control, e.g., GM6001, a broad-spectrum MMP inhibitor)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom culture dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of the assay. Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Substrate and Inhibitor: Prepare a working solution of the fluorescently quenched gelatin substrate in serum-free cell culture medium according to the manufacturer's instructions. Prepare a working solution of the MMP inhibitor at the desired concentration in the same medium.
-
Assay Initiation:
-
For inhibitor testing, pre-incubate the cells with the MMP inhibitor solution for 1-2 hours.
-
For the negative control (no inhibitor), incubate cells with serum-free medium alone.
-
For the positive control (inhibitor control), use a known effective concentration of a broad-spectrum MMP inhibitor like GM6001.[1]
-
-
Substrate Addition: After the pre-incubation period, add the fluorescently quenched gelatin substrate solution to all wells, including the control and inhibitor-treated wells.
-
Incubation and Imaging: Incubate the cells at 37°C and immediately begin imaging using a fluorescence microscope. Acquire images at regular intervals (e.g., every 15-30 minutes) for a total period of 2-6 hours. The fluorescent signal will increase over time as the substrate is cleaved by active MMPs.[1]
-
Data Analysis: Quantify the fluorescence intensity in the areas of interest (e.g., pericellular regions) using image analysis software. Plot the fluorescence intensity against time to determine the rate of substrate cleavage. The inhibitory effect of a compound is determined by comparing the rate of fluorescence increase in the presence and absence of the inhibitor.
Experimental Workflow for In Situ Zymography
Caption: Workflow for In Situ Zymography Assay.
II. FRET-Based Assays
Förster Resonance Energy Transfer (FRET)-based assays are highly sensitive and quantitative methods for measuring MMP activity in living cells. These assays typically utilize genetically encoded biosensors or synthetic peptide substrates containing a FRET pair (a donor and an acceptor fluorophore) separated by an MMP-specific cleavage sequence. Cleavage of the linker by an MMP separates the FRET pair, leading to a change in the FRET signal (e.g., an increase in donor fluorescence and a decrease in acceptor fluorescence), which can be measured in real-time.[2]
Experimental Protocol: FRET-Based Assay for MMP Inhibitor Screening
Materials:
-
Cells of interest
-
Expression vector encoding an MMP-FRET biosensor (e.g., a vector with a CFP-MMP cleavage site-YFP cassette)
-
Transfection reagent
-
Cell culture medium and supplements
-
MMP inhibitor (for testing and as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Transfection: Seed cells in a 96-well plate and transfect them with the MMP-FRET biosensor expression vector using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.
-
Inhibitor Treatment: Add the test compounds and a known MMP inhibitor (positive control) at various concentrations to the transfected cells. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells with the inhibitors for a predetermined period (e.g., 2-24 hours) at 37°C.
-
FRET Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a fluorescence plate reader. The ratio of acceptor to donor emission is calculated to determine the FRET efficiency.
-
Data Analysis: A decrease in FRET efficiency (or an increase in the donor/acceptor emission ratio) indicates MMP activity. The inhibitory effect of the compounds is determined by the degree to which they prevent the change in FRET signal compared to the vehicle control. Calculate the IC50 value for each inhibitor.
Logical Relationship in FRET-Based MMP Assays
Caption: Principle of FRET-Based MMP Assays.
III. MMP Reporter Gene Assays
MMP reporter gene assays are designed to measure the effect of inhibitors on the expression of MMP genes. These assays typically employ a reporter gene (e.g., luciferase or β-galactosidase) under the control of an MMP promoter. An increase in MMP gene expression leads to an increase in the reporter protein, which can be quantified by measuring its activity.
Experimental Protocol: MMP-9 Promoter Reporter Assay
Materials:
-
Cells of interest (e.g., HEK293T or a cancer cell line)
-
Expression vector containing the MMP-9 promoter linked to a luciferase reporter gene
-
A control vector for normalization (e.g., a vector expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Inducer of MMP-9 expression (e.g., PMA or TNF-α)
-
Test inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the MMP-9 promoter-luciferase reporter vector and the control vector.
-
Inhibitor Treatment: After 24 hours, treat the cells with the test inhibitors at various concentrations for 1 hour.
-
Induction of MMP-9 Expression: Stimulate the cells with an inducer of MMP-9 expression (e.g., PMA) for 6-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compounds is determined by the reduction in normalized luciferase activity compared to the induced, untreated control.
IV. Data Presentation: Quantitative Analysis of MMP Inhibitors
The potency of MMP inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce MMP activity by 50%. The following tables summarize representative IC50 values for known MMP inhibitors obtained from various cell-based assays.
Table 1: IC50 Values of Broad-Spectrum MMP Inhibitors
| Inhibitor | Target MMPs | Cell Line | Assay Type | IC50 (nM) |
| GM6001 | Broad Spectrum | HT1080 | Gelatin Zymography | 10 - 100 |
| Marimastat | Broad Spectrum | MDA-MB-231 | Invasion Assay | 50 - 200 |
| Batimastat | Broad Spectrum | U87MG | Gelatin Zymography | 20 - 150 |
Table 2: IC50 Values of Selective MMP Inhibitors
| Inhibitor | Target MMP | Cell Line | Assay Type | IC50 (nM) |
| SB-3CT | MMP-2, MMP-9 | HT1080 | Gelatin Zymography | 100 - 500 |
| ARP 100 | MMP-2 | A549 | FRET-based | ~300 |
| Ilomastat | MMP-1, -2, -3, -8, -9, -13 | Fibroblasts | Collagen Degradation | 1 - 10 |
| CGS 27023A | MMP-1, -2, -3, -9, -13 | Chondrocytes | Proteoglycan Release | 10 - 50 |
V. Signaling Pathways Influencing MMP Expression
The expression of MMPs is regulated by complex signaling pathways initiated by various extracellular stimuli, such as growth factors and cytokines. Understanding these pathways is crucial for the development of targeted MMP inhibitors.
TGF-β Signaling Pathway Leading to MMP-13 Expression
Transforming growth factor-beta (TGF-β) is a key regulator of ECM remodeling and can induce the expression of several MMPs, including MMP-13. The canonical TGF-β signaling pathway involves the activation of Smad transcription factors.
Caption: TGF-β Signaling Pathway for MMP-13 Expression.
Pro-inflammatory Signaling Leading to MMP-9 Expression
Pro-inflammatory cytokines like TNF-α can induce the expression of MMP-9 through the activation of the NF-κB signaling pathway.
Caption: TNF-α Signaling Pathway for MMP-9 Expression.
Conclusion
The cell-based assays described in these application notes provide robust and versatile platforms for the evaluation of MMP inhibitor activity. The choice of assay depends on the specific research question, with in situ zymography offering spatial information, FRET-based assays providing high sensitivity and real-time kinetics, and reporter gene assays enabling the study of transcriptional regulation. By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize novel MMP inhibitors and advance the development of new therapeutics for a range of diseases.
References
Application Notes and Protocols for the Structural Analysis of S-methyl-KE-298 using NMR Spectroscopy
FOR RESEARCH USE ONLY
Abstract
These application notes provide a comprehensive guide for the structural analysis of S-methyl-KE-298 using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, with the chemical name 2-((Methylthio)methyl)-4-oxo-4-(p-tolyl)butanoic acid, is an active metabolite of the anti-rheumatic drug candidate KE-298.[1][2] This document outlines detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, predicted spectral data, and data interpretation for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (CAS No. 143584-75-2) is a key metabolite in the study of KE-298, a compound known to inhibit matrix metalloproteinase (MMP-1) production in rheumatoid arthritis synovial cells.[1][2] Accurate structural confirmation and purity assessment of this compound are critical for its pharmacological and metabolic profiling. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of small organic molecules like this compound.
Chemical Structure:
Molecular Formula: C₁₃H₁₆O₃S[2]
Predicted NMR Spectral Data
Based on the chemical structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted. These values are estimates and may vary slightly based on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃-S) | ~ 2.1 | Singlet | 3H |
| H-b (S-CH₂) | ~ 2.7 - 2.9 | Multiplet | 2H |
| H-c (CH-COOH) | ~ 3.1 - 3.3 | Multiplet | 1H |
| H-d (CH₂-C=O) | ~ 3.3 - 3.5 | Multiplet | 2H |
| H-e (Ar-CH₃) | ~ 2.4 | Singlet | 3H |
| H-f (Ar-H) | ~ 7.2 | Doublet | 2H |
| H-g (Ar-H) | ~ 7.9 | Doublet | 2H |
| H-h (COOH) | ~ 10 - 12 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-S) | ~ 15 |
| C-2 (S-CH₂) | ~ 35 |
| C-3 (CH-COOH) | ~ 45 |
| C-4 (CH₂-C=O) | ~ 40 |
| C-5 (COOH) | ~ 175 |
| C-6 (C=O) | ~ 198 |
| C-7 (Ar-C) | ~ 134 |
| C-8 (Ar-CH) | ~ 128 |
| C-9 (Ar-CH) | ~ 129 |
| C-10 (Ar-C-CH₃) | ~ 144 |
| C-11 (Ar-CH₃) | ~ 21 |
Experimental Protocols
The following protocols are provided for acquiring high-quality NMR data for the structural analysis of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. This compound is reported to be soluble in DMSO.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any solid particles.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.
3.2. 1D NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons, their chemical environment, splitting patterns (spin-spin coupling), and relative abundance.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Program: zg30
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 16 ppm
-
Receiver Gain (RG): Optimized automatically
-
3.2.2. ¹³C{¹H} NMR Spectroscopy
-
Objective: To determine the number of different types of carbon atoms and their chemical environment.
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)
-
Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Temperature: 298 K
-
Number of Scans (NS): 1024 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1.5 seconds
-
Spectral Width (SW): 240 ppm
-
Receiver Gain (RG): Optimized automatically
-
3.3. 2D NMR Spectroscopy
3.3.1. COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Program: cosygpqf
-
Temperature: 298 K
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW): 16 ppm in both dimensions
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Temperature: 298 K
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW): 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Pulse Program: hmbcgplpndqf
-
Temperature: 298 K
-
Number of Scans (NS): 16-32 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW): 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)
-
Data Interpretation and Structural Elucidation Workflow
The following workflow outlines the logical steps for the structural elucidation of this compound using the acquired NMR data.
Step 1: Analysis of 1D NMR Spectra
-
¹H NMR: Confirm the presence of key functional groups: aromatic protons, a carboxylic acid proton, a methyl ketone, a thiomethyl group, and aliphatic protons. The integration values should correspond to the number of protons in each group. The splitting patterns will provide initial information about neighboring protons.
-
¹³C NMR: Count the number of signals to confirm the presence of 13 unique carbon environments. The chemical shifts will indicate the presence of carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons.
Step 2: Analysis of 2D NMR Spectra
-
HSQC: Correlate each proton signal (except the labile COOH proton) to its directly attached carbon. This allows for the definitive assignment of protonated carbons.
-
COSY: Trace the connectivity between coupled protons. For this compound, this will reveal the -CH(COOH)-CH₂-C(O)- spin system.
-
HMBC: This is the key experiment for assembling the final structure. Look for correlations from:
-
The aromatic protons (H-f, H-g) to the ketone carbonyl carbon (C-6) and other aromatic carbons.
-
The aromatic methyl protons (H-e) to the aromatic carbons (C-10, C-9).
-
The methylene protons adjacent to the ketone (H-d) to the ketone carbonyl (C-6) and the methine carbon (C-3).
-
The thiomethyl protons (H-a) to the S-CH₂ carbon (C-2).
-
Step 3: Structure Confirmation By combining all the information from the 1D and 2D NMR experiments, the proposed structure of this compound can be unambiguously confirmed. The data should be entirely consistent with the chemical structure of 2-((Methylthio)methyl)-4-oxo-4-(p-tolyl)butanoic acid.
Signaling Pathway Context
While NMR directly elucidates chemical structure, it's important to understand the biological context of this compound. As a metabolite of a matrix metalloproteinase (MMP) inhibitor, its formation is part of a metabolic pathway.
References
Application Note: In Vitro Metabolism of KE-298 Using Liver S9 Fraction
Introduction
The assessment of a drug candidate's metabolic stability is a critical step in the early stages of drug discovery and development. In vitro metabolism studies provide essential insights into the pharmacokinetic properties of a new chemical entity (NCE), helping to predict its in vivo behavior, potential drug-drug interactions, and the formation of active or toxic metabolites. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
The S9 fraction, a supernatant fraction obtained from tissue homogenate centrifuged at 9000g, contains both microsomal (endoplasmic reticulum) and cytosolic enzymes. This makes it a comprehensive in vitro tool for studying both Phase I and Phase II metabolic pathways. This application note provides a detailed protocol for evaluating the metabolic stability of KE-298, a novel therapeutic candidate, using a liver S9 fraction assay. The protocol covers the experimental workflow, data analysis, and interpretation of results.
Principle of the Assay
The in vitro S9 fraction metabolism assay measures the rate of disappearance of a test compound (KE-298) when incubated with the S9 fraction and necessary cofactors. The S9 fraction contains a rich mixture of drug-metabolizing enzymes, including Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) from the microsomal component, and various transferases (e.g., UGTs, SULTs) from the cytosolic component.
To initiate the reactions, specific cofactors are required. NADPH is the essential cofactor for CYP-mediated Phase I reactions, while UDPGA and PAPS are required for UGT and SULT-mediated Phase II reactions, respectively. By incubating KE-298 with the S9 fraction and these cofactors, the intrinsic clearance (CLint) and half-life (t½) of the compound can be determined. The reaction is typically stopped at various time points by adding an organic solvent, and the remaining concentration of the parent compound is quantified using LC-MS/MS.
Materials and Reagents
Equipment
-
LC-MS/MS System (e.g., Agilent, Sciex, Waters)
-
Incubator or shaking water bath (37°C)
-
Centrifuge (capable of 4°C and >3000g)
-
96-well plates (polypropylene)
-
Multichannel pipette and standard laboratory pipettes
-
pH meter
-
Vortex mixer
Reagents and Chemicals
-
KE-298 (Stock solution in DMSO or Acetonitrile, e.g., 10 mM)
-
Pooled Liver S9 Fraction (e.g., Human, Rat, Mouse)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-Phosphoadenosine-5'-phosphosulfate)
-
Magnesium Chloride (MgCl₂)
-
Positive Control Compounds (e.g., Verapamil, 7-Hydroxycoumarin)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Methanol (MeOH)
-
Ultrapure Water
-
DMSO (Dimethyl sulfoxide)
Experimental Protocol
This protocol describes the steps for determining the metabolic stability of KE-298 in a 96-well plate format.
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions. Adjust pH to 7.4. Store at 4°C.
-
Cofactor Solution (Phase I & II Mix): Prepare fresh on the day of the experiment.
-
NADPH: 10 mM
-
UDPGA: 25 mM
-
PAPS: 1 mM
-
MgCl₂: 100 mM
-
Dissolve in cold 0.1 M Phosphate Buffer. Keep on ice.
-
-
S9 Master Mix: Thaw the pooled liver S9 fraction on ice. Dilute the S9 fraction to the desired final protein concentration (e.g., 1 mg/mL) with cold 0.1 M Phosphate Buffer containing MgCl₂ (final concentration of 5 mM). Keep on ice.
-
KE-298 Working Solution: Prepare a working solution of KE-298 by diluting the stock solution in the incubation buffer to achieve a final concentration of 1 µM in the reaction mixture.
-
Stop Solution: Prepare Acetonitrile containing the Internal Standard at a suitable concentration (e.g., 100 nM). Store at -20°C to facilitate protein precipitation.
Experimental Workflow
The overall workflow for the S9 metabolic stability assay is depicted below.
Application Notes and Protocols for Measuring S-methyl-KE-298 Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methyl-KE-298 is a known metabolite of KE-298, a disease-modifying antirheumatic drug (DMARD). KE-298 has demonstrated efficacy in suppressing the activity of rheumatoid arthritis (RA) by inhibiting the proliferation of synovial cells and reducing the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs). The primary active metabolite of KE-298 is deacetyl-KE-298 (also known as KE-758), which exhibits a pharmacological profile nearly identical to the parent drug. This compound is the second major metabolite detected in plasma and is formed by the methylation of deacetyl-KE-298. Understanding the stability of this compound in various biological matrices is crucial for accurately characterizing the overall pharmacokinetic and pharmacodynamic profile of KE-298.
These application notes provide detailed protocols for assessing the in vitro stability of this compound in three key biological matrices: plasma, liver microsomes, and hepatocytes. The protocols are designed to be readily implemented in a laboratory setting and utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, a widely accepted and sensitive analytical technique.
Data Presentation
The following tables summarize the experimental conditions for the stability assays of this compound in different biological matrices.
Table 1: Plasma Stability Assay Parameters
| Parameter | Value |
| Biological Matrix | Pooled Human Plasma (or other species as required) |
| Test Compound | This compound |
| Test Compound Concentration | 1 µM |
| Incubation Temperature | 37°C |
| Time Points | 0, 15, 30, 60, 120 minutes |
| Reaction Termination | Acetonitrile with internal standard |
| Analytical Method | LC-MS/MS |
| Positive Control | Compound known to be unstable in plasma (e.g., a labile ester-containing drug) |
| Negative Control | Heat-inactivated plasma |
Table 2: Liver Microsomal Stability Assay Parameters
| Parameter | Value |
| Biological Matrix | Human Liver Microsomes (or other species) |
| Test Compound | This compound |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Cofactor | NADPH regenerating system |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 60 minutes |
| Reaction Termination | Cold Acetonitrile with internal standard |
| Analytical Method | LC-MS/MS |
| Positive Control | Midazolam or other known CYP substrate |
| Negative Control | Incubation without NADPH |
Table 3: Hepatocyte Stability Assay Parameters
| Parameter | Value |
| Biological Matrix | Cryopreserved Human Hepatocytes (or other species) |
| Test Compound | This compound |
| Test Compound Concentration | 1 µM |
| Hepatocyte Density | 0.5 x 10^6 viable cells/mL |
| Incubation Conditions | 37°C, 5% CO2 |
| Time Points | 0, 15, 30, 60, 120 minutes |
| Reaction Termination | Cold Acetonitrile with internal standard |
| Analytical Method | LC-MS/MS |
| Positive Control | 7-Hydroxycoumarin or other suitable probe substrate |
| Negative Control | Heat-inactivated hepatocytes |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the rate of degradation of this compound in plasma due to enzymatic and chemical processes.
Materials:
-
This compound
-
Pooled human plasma (or other species of interest), anticoagulated with heparin or EDTA
-
Internal Standard (IS) - a structurally similar compound not found in the matrix
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a concentration of 100 µM.
-
Prepare a quenching solution of cold ACN containing the internal standard at an appropriate concentration.
-
-
Incubation:
-
Pre-warm the pooled plasma to 37°C.
-
In microcentrifuge tubes, add 99 µL of the pre-warmed plasma.
-
To initiate the reaction, add 1 µL of the 100 µM this compound working solution to each tube to achieve a final concentration of 1 µM.
-
Vortex gently to mix.
-
Incubate the tubes at 37°C.
-
-
Time Point Sampling:
-
At each specified time point (0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 300 µL of the cold ACN/IS quenching solution to the respective tube. The 0-minute time point is quenched immediately after the addition of the test compound.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time and determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes, primarily evaluating Phase I metabolism.
Materials:
-
This compound
-
Human liver microsomes (or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Internal Standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution of cold ACN with IS.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and MgCl2 in potassium phosphate buffer. Pre-incubate this mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the this compound working solution (final concentration 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.
-
For the negative control, add buffer instead of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At each time point (0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing the cold ACN/IS quenching solution.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures as described in the Plasma Stability Assay to quantify the remaining this compound and calculate the half-life and intrinsic clearance (CLint).
-
Hepatocyte Stability Assay
Objective: To evaluate the overall metabolic stability of this compound in intact liver cells, encompassing both Phase I and Phase II metabolic pathways.
Materials:
-
This compound
-
Cryopreserved human hepatocytes (or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Internal Standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Incubator with 5% CO2 at 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Prepare a hepatocyte suspension in the culture medium at a final density of 0.5 x 10^6 viable cells/mL.
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15-30 minutes.
-
Add the this compound working solution to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
-
Time Point Sampling:
-
At each specified time point (0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension and add it to the cold ACN/IS quenching solution.
-
-
Sample Processing:
-
Vortex the samples to lyse the cells and precipitate proteins.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Quantify the remaining this compound and calculate the half-life and intrinsic clearance as described in the previous protocols.
-
Visualizations
Caption: Experimental workflow for this compound stability assay.
Caption: Proposed mechanism of action of KE-298 and its active metabolite.
Application Notes and Protocols for High-Throughput Screening of Novel MMP-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase critical for the degradation of extracellular matrix (ECM) components, particularly type I collagen.[1][2] While MMP-1 plays a vital role in physiological processes like tissue remodeling, wound healing, and embryogenesis, its dysregulation is implicated in numerous pathologies.[3][4] Overexpression of MMP-1 is associated with the progression of cancer, rheumatoid arthritis, and skin aging, making it a significant therapeutic target for inhibitor development.[5] High-throughput screening (HTS) provides a robust platform for identifying novel MMP-1 inhibitors from large compound libraries, accelerating the early stages of drug discovery.
MMP-1 Signaling and Regulation
MMP-1 activity is tightly controlled at multiple levels, including gene transcription, proenzyme activation, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). Various extracellular stimuli, such as inflammatory cytokines and growth factors, can induce MMP-1 gene expression through complex signaling cascades. Once synthesized and secreted as an inactive zymogen (pro-MMP-1), it requires proteolytic cleavage to become active. Active MMP-1 not only degrades ECM proteins but can also cleave and activate other signaling molecules, such as Protease-Activated Receptor-1 (PAR1), contributing to cellular responses like thrombosis and inflammation.
High-Throughput Screening (HTS) Workflow for MMP-1 Inhibitors
The HTS process for identifying MMP-1 inhibitors involves several stages, beginning with a primary screen of a large compound library to identify initial "hits." These hits are then subjected to more rigorous secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ values). Promising candidates proceed to lead optimization to improve their pharmacological properties.
HTS Assay Principles
Two primary assay formats are widely used for HTS of MMP-1 inhibitors: fluorescence-based and colorimetric assays. Both methods are adaptable to 96- or 384-well microplate formats suitable for automation.
| Parameter | Fluorescence Resonance Energy Transfer (FRET) Assay | Colorimetric Assay |
| Principle | Utilizes a quenched synthetic peptide substrate. Cleavage by MMP-1 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. | Utilizes a thiopeptide substrate. Cleavage by MMP-1 exposes a sulfhydryl group, which reacts with a chromogenic agent (e.g., DTNB) to produce a colored product. |
| Substrate | Fluorogenic peptide containing the MMP-1 cleavage sequence flanked by a fluorophore/quencher pair (e.g., TF3/TQ3). | Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC₂H₅). |
| Detection | Fluorescence intensity measured at specific excitation/emission wavelengths (e.g., Ex/Em = 490/520 nm or 540/590 nm). | Absorbance measured at a specific wavelength (e.g., 412 nm). |
| Advantages | High sensitivity, continuous kinetic measurements possible. | Less interference from autofluorescent compounds. |
| Considerations | Potential for interference from fluorescent compounds or quenchers in the test library. | Thiol-containing inhibitors can interfere with the assay chemistry. |
Protocol 1: Fluorescence-Based HTS Assay for MMP-1 Inhibitors
This protocol is adapted from commercially available FRET-based inhibitor screening kits and provides a method for rapid and sensitive screening of potential MMP-1 inhibitors.
1. Materials and Reagents
| Component | Description | Storage |
| MMP-1 Enzyme | Recombinant human MMP-1. | -70°C |
| MMP-1 Substrate | FRET-based peptide substrate. | -20°C, protected from light |
| Assay Buffer | Typically Tris-based buffer, pH ~7.5, containing CaCl₂, NaCl, and Brij 35. | 4°C or Room Temperature |
| Inhibitor Control | A known broad-spectrum MMP inhibitor (e.g., GM6001, NNGH). | -20°C |
| Test Compounds | Compound library dissolved in DMSO. | As recommended |
| Microplates | 96-well black plates with clear bottoms. | Room Temperature |
| Plate Reader | Fluorescence microplate reader capable of kinetic reads. | N/A |
2. Reagent Preparation
-
MMP-1 Assay Buffer: Warm to room temperature before use.
-
MMP-1 Enzyme Working Solution: Reconstitute and dilute the enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.2 ng/mL). Keep on ice.
-
MMP-1 Substrate Working Solution: Dilute the substrate in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Test Compounds: Prepare serial dilutions of test compounds and control inhibitor in Assay Buffer. The final DMSO concentration should typically be ≤1%. Prepare a 4x concentrated solution for addition to the plate.
3. Assay Procedure (96-Well Plate)
-
Plate Setup: Design the plate layout to include wells for:
-
Enzyme Control (100% Activity): Enzyme, buffer, and substrate (no inhibitor).
-
Inhibitor Control: Enzyme, known inhibitor, and substrate.
-
Test Compound Wells: Enzyme, test compound, and substrate.
-
Sample Blank (Background Control): Test compound and substrate (no enzyme).
-
-
Add Inhibitors/Controls: Add 25 µL of the 4x concentrated test compounds, inhibitor control, or Assay Buffer (for Enzyme Control) to the appropriate wells.
-
Add Enzyme: Add 50 µL of the MMP-1 enzyme working solution to all wells except the Sample Blanks. Add 50 µL of Assay Buffer to the Sample Blank wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 5-60 minutes to allow the inhibitors to interact with the enzyme. Protect the plate from light.
-
Initiate Reaction: Add 25 µL of the MMP-1 substrate working solution to all wells to start the enzymatic reaction. Mix well.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 1-5 minutes for 30-60 minutes.
4. Data Analysis
-
Calculate Reaction Rate: For each well, plot fluorescence units versus time. Determine the slope (V = ΔFU / Δt) in the linear portion of the curve.
-
Correct for Background: Subtract the slope of the Sample Blank from the corresponding Test Compound wells.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of each compound: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
Protocol 2: Colorimetric HTS Assay for MMP-1 Inhibitors
This protocol is based on the principle of detecting a free thiol group released upon substrate cleavage by MMP-1.
1. Materials and Reagents
| Component | Description | Storage |
| MMP-1 Enzyme | Recombinant human MMP-1. | -70°C |
| MMP-1 Substrate | Thiopeptide substrate. | -20°C |
| DTNB | 5,5'-dithiobis(2-nitrobenzoic acid), Ellman's reagent. | 4°C, protected from light |
| Assay Buffer | Tris-based buffer, pH ~7.5. | 4°C or Room Temperature |
| Inhibitor Control | A known non-thiol MMP inhibitor (e.g., NNGH). | -20°C |
| Test Compounds | Compound library dissolved in DMSO. | As recommended |
| Microplates | 96-well clear, flat-bottom plates. | Room Temperature |
| Plate Reader | Absorbance microplate reader. | N/A |
2. Reagent Preparation
-
MMP-1 Enzyme Working Solution: Dilute the MMP-1 enzyme in Assay Buffer to the required concentration (e.g., 1/40 dilution). Keep on ice.
-
MMP-1 Substrate Working Solution: Dilute the thiopeptide substrate in Assay Buffer (e.g., 1/25 dilution). Warm to the reaction temperature (e.g., 37°C) just before use.
-
Test Compounds: Prepare serial dilutions as described in the fluorescence-based assay protocol.
3. Assay Procedure (96-Well Plate)
-
Plate Setup: Design a plate layout similar to the fluorescence assay, including controls for 100% activity, inhibitor control, test compounds, and blanks (no enzyme).
-
Add Reagents: To the appropriate wells, add the following in order:
-
Assay Buffer to bring the final volume to 100 µL.
-
Test compounds or control inhibitor.
-
20 µL of MMP-1 Enzyme Working Solution (add Assay Buffer to blank wells).
-
-
Pre-incubation: Mix and incubate the plate for 30-60 minutes at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add 10 µL of the pre-warmed MMP-1 Substrate Working Solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-30 minutes.
4. Data Analysis
-
Calculate Reaction Rate: Plot absorbance at 412 nm versus time. Determine the slope (V = ΔAbs / Δt) from the linear range of the plot.
-
Calculate Percent Inhibition: Use the same formula as in the fluorescence-based assay to calculate the percent inhibition for each test compound. % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
References
- 1. Identification of dihydrogambogic acid as a matrix metalloproteinase 1 inhibitor by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-methyl-KE-298 Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving optimal solubility of research compounds is a critical first step for reliable and reproducible in vitro assay results. This guide provides a comprehensive resource for troubleshooting and optimizing the solubility of S-methyl-KE-298, a metabolite of the antirheumatic drug KE-298.
Disclaimer: Publicly available quantitative solubility data for this compound is limited. The following guide is based on best practices for small molecules with similar characteristics. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many poorly water-soluble organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of molecules.[3]
Q2: My this compound is not dissolving in DMSO. What should I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which reduces its solvating power.[4][5] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Gentle Heating: Warming the solution in a water bath at 37°C can help increase the solubility of the compound.
-
Sonication: Using a bath sonicator can provide the energy needed to break up compound aggregates and facilitate dissolution.
-
Vortexing: Ensure the solution is mixed thoroughly by vigorous vortexing.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for most cell lines. However, the tolerance to DMSO can be cell line-specific, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific cells.
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.
-
Vortexing During Dilution: Gently vortex the aqueous buffer while adding the DMSO stock solution to ensure rapid mixing.
-
Use of Pluronic F-68: For some applications, a very low concentration (0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 in the final assay medium can help maintain compound solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in 100% DMSO. | - Hygroscopic DMSO- Insufficient mixing- Compound concentration is too high | - Use fresh, anhydrous DMSO.- Vortex vigorously and sonicate for 10-15 minutes.- Try preparing a lower concentration stock solution. |
| Precipitation occurs upon dilution in aqueous buffer. | - Poor aqueous solubility- Rapid change in solvent polarity | - Perform serial dilutions.- Add the DMSO stock to the aqueous buffer while vortexing.- Consider the use of a co-solvent or surfactant if compatible with your assay. |
| Inconsistent assay results. | - Incomplete solubilization of the compound- Compound precipitation during the assay | - Visually inspect all solutions for any precipitate before use.- Prepare fresh dilutions for each experiment.- Re-evaluate the final assay concentration to ensure it is below the compound's solubility limit in the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Bring the vial of this compound and the DMSO to room temperature.
-
Accurately weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 15-20 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Assay buffer (e.g., PBS, DMEM)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous assay buffer to each well.
-
Mix the plate gently for a few minutes.
-
Allow the plate to equilibrate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~ 10 mg/mL | May be used as an alternative solvent. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low solubility expected in physiological buffers. |
Note: This data is illustrative and should be confirmed by experimental determination.
Visualizations
Experimental Workflow for Compound Solubilization
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Inhibition
KE-298, the parent compound of this compound, is known to inhibit the production of Matrix Metalloproteinase-1 (MMP-1). The following diagram illustrates a simplified signaling pathway leading to MMP-1 production, which could be a target for this compound's biological activity.
Caption: Potential inhibitory action of this compound on MMP-1 production.
References
Technical Support Center: Quantifying S-methyl-KE-298 by LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of S-methyl-KE-298 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the most common sources of variability during sample preparation for this compound analysis?
Variability in sample preparation can arise from multiple sources. For this compound, which may be a metabolite or a small molecule drug, inconsistencies in extraction efficiency, potential degradation, and matrix effects are common culprits. In bioanalytical applications, whole blood samples can present unique challenges due to their viscosity and complex composition.[1] Simple protein precipitation is a common technique, but proper procedures like sample transfer and lysing of blood cells are crucial for reproducible results.[1] Automated 96-well format protein precipitation can improve consistency.[1]
Key sources of variability include:
-
Inconsistent extraction recovery: This can be due to variations in vortexing times, temperature, or the freshness of extraction solvents.
-
Analyte stability: this compound may be susceptible to degradation due to factors like pH, temperature, light, and enzymatic activity.[2][3]
-
Matrix effects: The presence of endogenous substances from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Pipetting errors: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents can introduce significant errors.
Q2: How can I minimize the degradation of this compound in my samples?
Analyte stability is crucial for reliable bioanalytical data and must be maintained throughout sample collection, processing, storage, and analysis. The stability of drugs and their metabolites in biological matrices can be affected by temperature, light, pH, oxidation, and enzymatic degradation. For compounds with potentially unstable moieties, such as thioesters or those sensitive to esterases, specific precautions are necessary.
Strategies to minimize degradation include:
-
Temperature Control: Keep samples on ice during processing and store them at appropriate low temperatures (e.g., -70°C or -80°C).
-
pH Adjustment: If this compound is sensitive to pH, buffer the sample to maintain a pH where the analyte is most stable.
-
Use of Inhibitors: For samples susceptible to enzymatic degradation, consider adding appropriate enzyme inhibitors to the collection tubes.
-
Light Protection: If the compound is light-sensitive, use amber vials and minimize exposure to light during all handling steps.
-
Antioxidants: For analytes prone to oxidation, adding antioxidants to the sample or extraction solvent may be beneficial.
-
Prompt Processing: Process samples as quickly as possible after collection.
Q3: What type of internal standard is recommended for the quantification of this compound?
The ideal internal standard (IS) is a stable isotopically labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). SIL internal standards are preferred because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects and ionization suppression or enhancement. This helps to compensate for variability during sample preparation and analysis. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it may not track the analyte as effectively.
Chromatography
Q4: I'm observing poor peak shape (tailing/fronting) for this compound. What are the likely causes and solutions?
Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing: This can be caused by strong interactions between the analyte and active sites (e.g., silanols) on the column stationary phase, column contamination, or extra-column dead volume.
-
Solutions:
-
Adjust the mobile phase pH to suppress the ionization of the analyte or silanols.
-
Use a column with better end-capping.
-
Flush the column to remove contaminants.
-
Minimize dead volume by using shorter tubing with a smaller internal diameter.
-
-
-
Peak Fronting: This is often a result of column overloading or a sample solvent that is stronger than the mobile phase.
-
Solutions:
-
Reduce the injection volume or dilute the sample.
-
Ensure the sample solvent is similar to or weaker than the initial mobile phase.
-
-
Q5: How can I improve the retention and separation of this compound from matrix components?
Effective separation is key to minimizing matrix effects.
-
Mobile Phase Optimization: Adjusting the organic solvent composition, gradient slope, and pH can significantly impact retention and selectivity.
-
Column Selection: Choose a column with a stationary phase that provides optimal retention and selectivity for this compound. Consider different column chemistries (e.g., C18, Phenyl-Hexyl) and particle sizes.
-
Temperature Control: Adjusting the column temperature can alter selectivity and improve peak shape.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency.
Q6: What are the recommended starting conditions for chromatographic separation of this compound?
For a small molecule like this compound, a good starting point for method development would be a reversed-phase C18 column.
-
Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is a versatile choice.
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium formate (for negative ion mode).
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A generic gradient from 5% to 95% organic solvent over several minutes can be used to determine the approximate elution time, after which the gradient can be optimized.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.
-
Column Temperature: Start at 35-40°C.
Mass Spectrometry
Q7: I'm experiencing low sensitivity or a weak signal for this compound. How can I enhance it?
Low sensitivity can be due to a variety of factors related to both the LC and MS systems.
-
Optimize Ionization Source Parameters: Carefully tune the ion source settings, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage, to maximize the signal for this compound.
-
Improve Chromatographic Peak Shape: Broader peaks lead to lower peak height and reduced sensitivity. Refer to Q4 for improving peak shape.
-
Optimize MRM Transitions: Ensure the most intense and specific precursor-to-product ion transitions are selected. The collision energy and other transition-specific parameters should be optimized for maximum signal intensity.
-
Sample Preparation: Improve sample clean-up to reduce matrix suppression. Consider a more effective extraction technique like solid-phase extraction (SPE).
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency. Ensure the pH and additives are appropriate for the ionization mode being used.
Q8: What are the common matrix effects observed with this compound, and how can they be mitigated?
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a significant challenge in LC-MS/MS bioanalysis. This can lead to ion suppression or enhancement, affecting accuracy and precision. Phospholipids are common culprits for matrix effects in plasma samples.
Mitigation strategies include:
-
Improved Sample Preparation: Use more selective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatography to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but may also reduce the analyte signal.
Q9: How do I select the optimal MRM transitions for this compound and its internal standard?
The selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical for the sensitivity and selectivity of the assay.
-
Infuse a standard solution of this compound directly into the mass spectrometer to obtain a full scan mass spectrum and identify the most abundant precursor ion (typically [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
Select at least two transitions for the analyte (one for quantification and one for qualification) and the internal standard.
-
Optimize the collision energy (CE) and other compound-specific parameters (e.g., declustering potential, cell exit potential) for each transition to maximize the signal intensity. Automated optimization software can streamline this process.
Data Analysis & Troubleshooting
Q10: My calibration curve for this compound is non-linear. What should I investigate?
Non-linearity in calibration curves is a common observation in LC-MS and can be caused by several factors.
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a plateau in the response.
-
Matrix Effects: Concentration-dependent matrix effects can cause non-linearity.
-
Ionization Saturation: The ionization source may have a limited capacity to generate ions at high analyte concentrations.
-
Analyte or Internal Standard Issues: Problems with the stability or purity of the analyte or internal standard can affect the calibration curve.
To address non-linearity, you can try:
-
Extending the linear range by using a quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Reducing the calibration range to a region that is linear.
-
Diluting samples that fall in the non-linear portion of the curve.
-
Investigating and mitigating the underlying causes, such as matrix effects or detector saturation.
Q11: High variability is observed between replicate injections. What is the troubleshooting workflow?
High variability between replicate injections can point to issues with the autosampler, LC system, or MS detector. A systematic troubleshooting approach is recommended:
-
Check the Autosampler: Ensure there are no air bubbles in the syringe and that the injection volume is consistent. Inspect the needle and injection port for blockages or leaks.
-
Examine the LC System: Look for pressure fluctuations, which could indicate a leak or a problem with the pump. Ensure the column is properly equilibrated between injections.
-
Verify MS Stability: Check the stability of the ion source and detector by monitoring the signal of a continuously infused standard.
-
Review Data Integration: Ensure that the peaks are being integrated consistently across all replicate injections. Inconsistent integration can be a source of variability.
-
Assess Sample Stability: If the analyte is unstable in the autosampler, degradation over the course of the run can lead to decreasing peak areas.
Experimental Protocols
Protocol 1: Standard Sample Preparation Protocol for this compound in Plasma (Protein Precipitation)
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (in 50% methanol).
-
Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Parameters
-
LC System: Standard UHPLC/HPLC system
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (analyte-dependent)
-
MRM Transitions: To be determined empirically for this compound and its IS.
Data Tables
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Extraction Solvent | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Acetonitrile | 92.5 ± 4.1 | 94.2 ± 3.8 | -15.2 |
| Methanol | 85.3 ± 5.5 | 88.1 ± 4.9 | -25.8 |
| Acetonitrile/Methanol (1:1, v/v) | 90.1 ± 4.3 | 91.5 ± 4.0 | -18.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incorrect MRM transitions, MS source is dirty, improper sample preparation, analyte degradation. | Optimize MRM transitions, clean the ion source, re-evaluate sample preparation, check sample stability. |
| Poor Peak Shape | Column overload, incompatible sample solvent, secondary interactions with the column, column contamination. | Reduce injection volume/concentration, match sample solvent to mobile phase, adjust mobile phase pH, flush or replace the column. |
| High Background Noise | Contaminated mobile phase or LC system, improper MS settings. | Use high-purity solvents, flush the LC system, clean the MS source, optimize MS parameters. |
| Retention Time Shifts | Inconsistent mobile phase composition, column degradation, temperature fluctuations, leaks. | Prepare fresh mobile phase, check for leaks, ensure stable column temperature, replace the column if necessary. |
| Non-linear Calibration Curve | Detector saturation, matrix effects, ionization suppression at high concentrations. | Reduce the upper limit of quantification, use a weighted quadratic regression, improve sample cleanup. |
Diagrams
Caption: Workflow for Troubleshooting High Variability in Replicate Injections.
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: In Vitro Stability of Thiol-Containing Drug Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vitro instability of thiol-containing drug metabolites.
Troubleshooting Guides
Issue 1: Rapid Loss of Thiol Metabolite in Biological Matrix
Symptoms:
-
Low or no detectable levels of the thiol metabolite in plasma, urine, or cell lysates.
-
High variability between replicate measurements.
-
Appearance of unexpected disulfide peaks in chromatograms.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation: The primary degradation pathway for thiols is the oxidation of the sulfhydryl (-SH) group to form disulfides (S-S) and further oxidation products.[1] This is often accelerated by oxygen, heat, light, and the presence of metal ions. | Work under an inert atmosphere: Whenever possible, handle samples under nitrogen or argon.[1] Use degassed solvents and buffers. |
| Add antioxidants: Include antioxidants like ascorbic acid (Vitamin C) or its salts in your sample collection and processing buffers. | |
| Use chelating agents: Add ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions that can catalyze oxidation.[1] | |
| Inappropriate pH: The thiol group (-SH) can deprotonate to a more reactive thiolate anion (-S⁻) at higher pH values, making it more susceptible to oxidation.[1] | Maintain acidic pH: For maximum stability, keep solutions at an acidic pH, typically below 6.0.[1] |
| Enzymatic Degradation: Enzymes present in biological matrices can metabolize the thiol-containing compound. | Immediate protein precipitation: Precipitate proteins immediately after sample collection using a cold solvent like methanol or acetonitrile to quench enzymatic activity. |
| Use of enzyme inhibitors: If specific enzymes are known to be involved, consider adding appropriate inhibitors. |
Issue 2: Disulfide Bond Formation During Sample Preparation and Analysis
Symptoms:
-
Prominent disulfide peaks in LC-MS or HPLC analysis.
-
Reduced intensity of the parent thiol metabolite peak.
-
Shift in retention time corresponding to a higher molecular weight species.
Possible Causes and Solutions:
| Cause | Solution |
| Thiol-Disulfide Exchange: Free thiols in the sample can react with existing disulfide bonds, leading to the formation of new disulfide species. | Use reducing agents: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the sample to break disulfide bonds and maintain the thiol in its reduced state. TCEP is often preferred as it is more stable and does not interfere with maleimide chemistry. |
| Oxidation during storage: Samples may oxidize during storage, even at low temperatures. | Immediate derivatization: Derivatize the thiol group immediately after sample collection to form a stable adduct. This process is often referred to as "thiol trapping". |
| Store under inert gas: If immediate derivatization is not possible, flush the headspace of the storage vial with nitrogen or argon before sealing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in vitro instability for thiol-containing drug metabolites?
A1: The primary cause of instability is the oxidation of the reactive sulfhydryl (-SH) group. This can lead to the formation of disulfide bonds and other oxidized species. Factors that accelerate this process include exposure to oxygen, alkaline pH, light, heat, and the presence of metal ions.
Q2: How can I prevent the oxidation of my thiol metabolite during sample collection and processing?
A2: To prevent oxidation, it is crucial to work quickly and minimize exposure to air. This can be achieved by:
-
Collecting samples on ice.
-
Using pre-chilled, degassed solvents.
-
Working under an inert atmosphere (nitrogen or argon).
-
Adding antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to your collection tubes and buffers.
Q3: What are alkylating agents and how do they help stabilize thiol metabolites?
A3: Alkylating agents, such as N-ethylmaleimide (NEM), react with the sulfhydryl group to form a stable thioether bond. This process, known as derivatization or "thiol trapping," effectively caps the reactive thiol group, preventing its oxidation or participation in disulfide exchange reactions. This is a highly effective strategy for stabilizing thiol metabolites for analysis.
Q4: When should I use a reducing agent like DTT or TCEP?
A4: Reducing agents are used to break disulfide bonds that may have already formed, converting them back to their corresponding thiols. They are particularly useful when you need to quantify the total thiol content (both free and disulfide-bound). TCEP is often preferred over DTT for its greater stability and compatibility with certain derivatization chemistries like those involving maleimides.
Q5: What is the optimal pH for storing and processing samples containing thiol metabolites?
A5: An acidic pH, typically below 6.0, is recommended to maintain the stability of thiol-containing compounds. At higher (alkaline) pH, the thiol group is more likely to deprotonate to the highly reactive thiolate anion, which is much more susceptible to oxidation.
Quantitative Data Summary
Table 1: Comparison of Antioxidant Capacities of Thiol-Based Antioxidants
| Thiol Compound | Trolox Equivalent Antioxidant Capacity (TEAC) - CUPRAC Method | Trolox Equivalent Antioxidant Capacity (TEAC) - ABTS/persulphate Method |
| Glutathione (GSH) | 0.57 | 1.51 |
| N-acetyl-L-cysteine (NAC) | Data consistent with HPLC analysis | Not specified |
Source: Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods.
Table 2: Inhibitory Concentration (IC50) of Thiol-Containing Drugs on Metallo-β-lactamases
| Drug | NDM-1 IC50 (μM) | IMP-7 IC50 (μM) | VIM-1 IC50 (μM) |
| Captopril | 6.4 | 2.9 | 6.8 |
| Thiorphan | 1.8 | 5.3 | 5.8 |
Source: Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases.
Experimental Protocols
Protocol 1: Stabilization of Thiol Metabolites in Plasma using N-Ethylmaleimide (NEM)
Objective: To stabilize thiol-containing drug metabolites in plasma samples immediately after collection to prevent degradation prior to analysis.
Materials:
-
Blood collection tubes containing EDTA as an anticoagulant.
-
N-Ethylmaleimide (NEM) solution (100 mM in PBS).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge.
-
Liquid nitrogen and -80°C freezer.
Procedure:
-
Collect whole blood directly into EDTA-containing vacutainer tubes and mix gently by inversion.
-
Within one minute of collection, add 1 volume of 100 mM NEM stock solution to 9 volumes of blood (final NEM concentration of 10 mM).
-
Mix the sample gently by inversion.
-
Centrifuge the stabilized blood at 3000 x g for 1 minute to separate the plasma from cellular components.
-
Carefully collect the plasma supernatant.
-
Immediately snap-freeze the plasma samples in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS Analysis of Thiol Metabolites
Objective: To extract and prepare stabilized thiol metabolites from a biological matrix for quantification by LC-MS.
Materials:
-
Plasma sample with stabilized thiol metabolites (from Protocol 1).
-
Acetonitrile (ACN), ice-cold.
-
Formic acid (FA).
-
Centrifuge capable of reaching >10,000 x g.
-
LC-MS vials.
Procedure:
-
Thaw the stabilized plasma samples on ice.
-
For protein precipitation, add 4 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).
-
Transfer the final extract to an LC-MS vial for analysis.
Visualizations
Caption: Pathway of thiol oxidation.
Caption: Experimental workflow for thiol metabolite stabilization.
References
Technical Support Center: Matrix Effects in the Bioanalysis of S-methyl-KE-298
Welcome to the technical support center for the bioanalysis of S-methyl-KE-298. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix, such as plasma or urine.[1][2] For this compound, a polar N-methylated succinimide derivative, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of the LC-MS/MS assay.[2] The primary culprits behind matrix effects in biological samples are phospholipids from cell membranes.
Q2: My assay is showing low signal intensity and poor reproducibility. Could this be due to matrix effects?
A2: Yes, these are classic symptoms of significant matrix effects, particularly ion suppression. When phospholipids and other matrix components co-elute with this compound, they can compete for ionization in the mass spectrometer's source, leading to a suppressed signal for your analyte of interest. This not only reduces sensitivity but can also lead to high variability between samples, impacting reproducibility.
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample (e.g., plasma from which the drug is absent). A significant difference in peak areas indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.
Q4: What are the common sample preparation techniques to mitigate matrix effects for a compound like this compound?
A4: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): More effective at removing interfering substances than PPT, but can be labor-intensive and may have lower analyte recovery.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and removing matrix components. It offers a good balance of recovery and cleanliness. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE could be beneficial.
-
Phospholipid Removal Plates: These are specialized SPE plates designed to specifically target and remove phospholipids, offering a very clean extract.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving matrix effect issues in your this compound bioanalysis.
Problem: Inconsistent results, poor peak shapes, or loss of sensitivity over an analytical run.
This is often indicative of matrix components, especially phospholipids, accumulating on the analytical column and in the MS source.
Workflow for Troubleshooting Matrix Effects:
References
Troubleshooting low yield in S-methyl-KE-298 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of S-methyl-KE-298. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis of this matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its precursor, KE-298?
A1: this compound is the S-methylated active metabolite of KE-298. KE-298 is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-1, which are enzymes involved in the degradation of the extracellular matrix. The thiol group in KE-298 is crucial for its inhibitory activity, as it chelates the zinc ion in the active site of the MMP. S-methylation of this thiol group results in this compound.
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound generally involves a multi-step process. First, the backbone of the molecule is assembled, which typically involves the coupling of a protected amino acid derivative with a sulfonyl chloride. The key final steps involve the deprotection of the thiol group to yield KE-298, followed by a selective S-methylation reaction.
Q3: Why is the S-methylation step critical?
A3: The S-methylation of KE-298 is a critical transformation that can be challenging due to the presence of other nucleophilic sites in the molecule, such as the hydroxamic acid moiety. Achieving high selectivity for S-methylation over O- or N-methylation is essential for obtaining a high yield of the desired product.
Troubleshooting Low Yield in this compound Synthesis
This section provides a detailed guide to troubleshooting common issues that can lead to low yields during the synthesis of this compound.
Issue 1: Low Yield in the S-methylation Step
Q: I am observing a low yield of this compound after the methylation reaction. What are the potential causes and solutions?
A: Low yield in the S-methylation step can arise from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Below is a breakdown of potential causes and corresponding troubleshooting strategies.
Potential Causes and Solutions:
| Observation | Potential Cause | Troubleshooting Strategy |
| Starting material (KE-298) remains | Incomplete reaction due to insufficient methylating agent. | Increase the molar equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate) incrementally (e.g., 1.1, 1.2, 1.5 eq.). |
| Inadequate base strength or amount. | Ensure an appropriate base (e.g., K₂CO₃, NaH, DBU) is used in sufficient quantity (at least 1.0 eq.) to deprotonate the thiol. | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| Multiple spots on TLC/peaks in LC-MS | Formation of O-methylated or N-methylated byproducts. | Use a milder, more selective S-methylating agent. Perform the reaction at a lower temperature to favor the more nucleophilic thiol. |
| Oxidation of the thiol starting material to a disulfide. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | |
| Product degradation | Instability of the hydroxamic acid moiety under basic conditions. | Use a milder base and the minimum necessary reaction time. Work up the reaction promptly upon completion. |
| Cleavage of the sulfonyl group. | Avoid harsh reaction conditions (high temperatures, strong bases for extended periods). |
Experimental Protocol: S-methylation of KE-298
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
KE-298 (precursor thiol)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve KE-298 (1.0 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add anhydrous K₂CO₃ (1.5 eq.) to the solution and stir the suspension for 15-30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
DOT Diagram: S-methylation Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in S-methylation.
Issue 2: Difficulty in Purification of this compound
Q: I am struggling to purify this compound from the reaction mixture. What are some common impurities and how can I improve the purification?
A: Purification challenges often stem from the presence of closely related byproducts or unreacted starting materials.
Common Impurities and Purification Strategies:
| Impurity | Reason for Difficulty | Purification Strategy |
| Unreacted KE-298 | Similar polarity to the product. | Optimize reaction conditions to drive the reaction to completion. Use a carefully optimized gradient during column chromatography. |
| O-methylated isomer | Very similar polarity to the S-methylated product. | Preparative HPLC may be required for complete separation. Consider using a different stationary phase for chromatography. |
| Disulfide of KE-298 | Can have different polarity but may co-elute. | Ensure the reaction and workup are performed under inert conditions to prevent its formation. |
| Base residue (e.g., K₂CO₃) | Can interfere with chromatography if not removed. | Perform a thorough aqueous workup to remove inorganic salts before chromatography. |
DOT Diagram: Purification Workflow
Caption: Purification strategy for this compound.
This technical support guide provides a starting point for troubleshooting low yields in the synthesis of this compound. Successful synthesis will often require careful optimization of reaction conditions and purification protocols based on the specific challenges encountered in the laboratory.
Technical Support Center: Enhancing the Cellular Permeability of S-methyl-KE-298
Welcome to the technical support center for S-methyl-KE-298. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its cellular permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and enhance the cellular uptake of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability important?
A1: this compound is a metabolite of KE-298, a compound known to inhibit the production of matrix metalloproteinase-1 (MMP-1).[1] MMP-1 is implicated in the pathology of diseases like rheumatoid arthritis. For this compound to exert its therapeutic effect, it must be able to cross the cell membrane and reach its intracellular targets. Therefore, optimizing its cellular permeability is crucial for its efficacy.
Q2: I am observing low activity of this compound in my cell-based assays. Could this be due to poor cellular permeability?
A2: Yes, low efficacy in cell-based assays is often a result of poor cellular permeability. If the compound cannot efficiently enter the cells, it cannot interact with its intracellular targets, leading to diminished or no observable effect. It is recommended to experimentally assess the permeability of this compound to confirm if this is the limiting factor.
Q3: What are the common factors that could be limiting the cellular permeability of this compound?
A3: Several physicochemical and biological factors can limit the cellular permeability of a small molecule like this compound. These include:
-
Physicochemical Properties: High molecular weight, low lipophilicity (LogP), and a high number of hydrogen bond donors and acceptors can negatively impact passive diffusion across the cell membrane.
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport the compound out of the cell.
-
Aqueous Solubility: Low solubility in the assay medium can lead to an underestimation of permeability as the compound may not be readily available at the cell surface.
Q4: What are the general strategies to enhance the cellular permeability of this compound?
A4: There are several strategies you can employ to improve the cellular uptake of this compound:
-
Chemical Modification: Introducing lipophilic moieties or masking polar groups can enhance passive diffusion.
-
Prodrug Approach: Converting the molecule into a more permeable prodrug that is metabolized into the active compound inside the cell.[2]
-
Use of Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability.
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching a short peptide sequence that facilitates translocation across the cell membrane.[2]
-
Nanoparticle-based Delivery Systems: Encapsulating the compound in lipid- or polymer-based nanoparticles to facilitate cellular entry.
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay
-
Question: My PAMPA assay results for this compound show a low Papp value, suggesting poor passive diffusion. What could be the cause and how can I address it?
-
Answer: A low Papp value in a PAMPA assay points towards issues with the compound's ability to passively cross a lipid membrane.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Polarity / Low Lipophilicity | Analyze the structure of this compound for polar functional groups. Consider synthesizing analogs with increased lipophilicity by adding non-polar groups or masking polar functionalities. | An increase in the LogP/LogD value and a corresponding improvement in the Papp value in subsequent PAMPA experiments. |
| Poor Solubility in Donor Well | Measure the aqueous solubility of this compound in the PAMPA assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, ensuring it doesn't compromise membrane integrity) or a different buffer system. | Increased concentration of the compound in the donor well, leading to a more accurate assessment of its intrinsic permeability. |
Issue 2: High Efflux Ratio in Caco-2 Bidirectional Assay
-
Question: I performed a Caco-2 bidirectional permeability assay and observed a high efflux ratio (>2) for this compound. What does this indicate and what are the next steps?
-
Answer: A high efflux ratio strongly suggests that this compound is a substrate of active efflux transporters, which are actively pumping the compound out of the cells.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| P-glycoprotein (P-gp) Substrate | Conduct the Caco-2 bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil). | A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement. |
| Breast Cancer Resistance Protein (BCRP) Substrate | If the efflux is not inhibited by P-gp inhibitors, perform the assay with a BCRP inhibitor (e.g., Ko143). | A reduction in the efflux ratio will indicate that the compound is a substrate for BCRP. |
| Multiple Efflux Transporter Substrate | If individual inhibitors only partially reduce the efflux ratio, the compound may be a substrate for multiple transporters. Consider using a combination of inhibitors. | A more significant reduction in the efflux ratio compared to individual inhibitors. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the cellular permeability of this compound using different enhancement strategies.
Table 1: Permeability of this compound and its Analogs
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B/A) |
| This compound (unmodified) | 0.5 | 5.2 |
| Lipophilic Analog 1 | 2.1 | 4.8 |
| Prodrug Form 1 | 3.5 | 1.5 |
Table 2: Effect of Permeation Enhancers on this compound Permeability
| Condition | Papp (A→B) (10⁻⁶ cm/s) | TEER (% of control) |
| This compound alone | 0.5 | 100% |
| + 0.1% Oleic Acid | 1.8 | 85% |
| + 5 mM EDTA | 1.2 | 70% |
Table 3: Permeability of this compound Conjugated with Cell-Penetrating Peptides (CPPs)
| Compound | Cellular Uptake (arbitrary units) |
| This compound alone | 1.0 |
| This compound-TAT | 8.5 |
| This compound-Penetratin | 6.2 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, MAIPNTR10)
-
Acceptor plate (e.g., 96-well microplate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate filter membrane.
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the donor plate onto the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of this compound in the donor and acceptor samples by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
CA(t) = concentration in the acceptor well at time t
-
Cequilibrium = equilibrium concentration
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the active transport and efflux of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. A TEER value > 250 Ω·cm² is generally considered acceptable. Also, assess the permeability of Lucifer yellow; a Papp of < 1.0 x 10⁻⁶ cm/s is desired.
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add 0.4 mL of HBSS containing this compound to the apical (donor) side.
-
Add 1.2 mL of fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a 200 µL sample from the basolateral side, replacing with an equal volume of fresh HBSS.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add 1.2 mL of HBSS containing this compound to the basolateral (donor) side.
-
Add 0.4 mL of fresh HBSS to the apical (receiver) side.
-
Incubate and sample from the apical side as described for A→B transport.
-
-
Quantification: Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: Experimental workflow for troubleshooting and enhancing the cellular permeability of this compound.
Caption: Postulated mechanism of action of this compound following cellular uptake.
References
Technical Support Center: Optimizing Kinetic Parameters for MMP-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Matrix Metalloproteinase-1 (MMP-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of an MMP-1 inhibition assay buffer?
A typical assay buffer for MMP-1 activity should contain a buffering agent to maintain pH, salts to maintain ionic strength, and calcium, which is essential for MMP activity. A common formulation is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.[1] It is crucial to warm the assay buffer to room temperature before use to ensure optimal enzyme activity.[2]
Q2: How should I prepare my inhibitor for testing?
Initially, dissolve your inhibitor in a suitable solvent like DMSO. For the assay, prepare a concentrated stock solution (e.g., 4x the final desired concentration) by diluting the inhibitor in the MMP-1 assay buffer.[2] It is recommended to test a range of inhibitor concentrations to determine the IC50 value accurately.[2]
Q3: What type of plate should I use for a fluorescent MMP-1 assay?
For fluorometric assays, it is recommended to use black plates with clear bottoms.[2] This minimizes background fluorescence and light scattering, leading to more accurate and sensitive measurements.
Q4: How can I determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for my MMP-1 assay?
To determine Km and Vmax, you need to measure the initial reaction velocity at various substrate concentrations. The data can then be plotted as velocity versus substrate concentration and fitted to the Michaelis-Menten equation. Alternatively, linearized plots like the Lineweaver-Burk or Hanes-Woolf plots can be used to determine these parameters from the intercepts and slope.
Q5: What is the relationship between IC50 and Ki, and how can I calculate the inhibition constant (Ki)?
The IC50 is the concentration of an inhibitor that reduces enzyme activity by 50% under specific experimental conditions. The Ki, or inhibition constant, is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (-70 °C) and avoid repeated freeze-thaw cycles. Activate pro-MMPs if necessary. |
| Assay buffer is cold. | Always warm the assay buffer to room temperature before starting the experiment. | |
| Incorrect plate reader settings. | Verify the excitation and emission wavelengths are correct for the fluorogenic substrate being used (e.g., λex = 490 nm / λem = 520 nm for some FRET substrates). | |
| High Background Signal | Autofluorescence of the inhibitor or sample components. | Run a sample blank control containing the inhibitor but no enzyme to subtract the background fluorescence. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile pipette tips. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pipetting. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents. | Mix the contents of the wells thoroughly after adding each reagent, for example, by using a horizontal shaker or by gentle pipetting. | |
| Temperature fluctuations during incubation. | Ensure a stable incubation temperature (e.g., 37°C) and pre-warm the plate reader if performing a kinetic assay. | |
| Precipitation of Inhibitor | Low solubility of the inhibitor in the aqueous assay buffer. | The initial concentrated inhibitor solution may be prepared in an organic solvent like DMSO, but ensure the final concentration of the solvent in the assay is low (typically <1%) to avoid affecting enzyme activity. |
Experimental Protocols
Protocol for Determining Km and Vmax
-
Reagent Preparation:
-
Prepare MMP-1 Assay Buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Prepare a stock solution of recombinant human MMP-1.
-
Prepare a series of dilutions of the fluorogenic substrate in the assay buffer, ranging from concentrations below to above the estimated Km.
-
-
Assay Procedure:
-
Add 50 µL of MMP-1 Assay Buffer to each well of a 96-well black plate.
-
Add 25 µL of the diluted MMP-1 enzyme to each well.
-
Initiate the reaction by adding 25 µL of the various substrate dilutions to the wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at 37°C, taking readings every minute for 30 minutes.
-
Calculate the initial reaction velocity (V) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression to determine Vmax and Km.
-
Protocol for Determining IC50 and Ki
-
Reagent Preparation:
-
Prepare MMP-1 Assay Buffer, MMP-1 enzyme, and the fluorogenic substrate at a concentration equal to the determined Km.
-
Prepare a serial dilution of the test inhibitor in the assay buffer at 4x the final desired concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the 4x inhibitor dilutions to the wells of a 96-well black plate. Include a positive control (a known MMP-1 inhibitor) and a negative control (assay buffer with no inhibitor).
-
Add 50 µL of the diluted MMP-1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically as described above.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for MMP-1
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| fTHP-3 (Fluorogenic Triple-Helical Peptide) | 61.2 | 0.080 | 1.3 x 10³ | |
| Note: | Kinetic parameters are highly dependent on the specific substrate and assay conditions. |
Table 2: Inhibition Constants (Ki) of Endogenous Inhibitors for MMPs
| Inhibitor | MMP-1 Ki (nM) | MMP-2 Ki (nM) | MMP-3 Ki (nM) | Reference |
| Recombinant TIMP-1 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | |
| N-TIMP-1 | 2.4 ± 0.2 | 1.6 ± 0.1 | 1.2 ± 0.1 |
Visualizations
References
Overcoming batch-to-batch variability of S-methyl-KE-298
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of S-methyl-KE-298. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound on MMP-1 production in our rheumatoid arthritis synovial cell model. What could be the cause?
A1: Inconsistent inhibitory effects can stem from several factors. The primary suspects are variations in the purity and concentration of different batches of this compound, improper storage and handling, or variability in the experimental conditions themselves. It is crucial to first qualify each new batch of the compound before use in extensive experiments.
Q2: How can we verify the identity and purity of a new batch of this compound?
A2: We recommend performing analytical chemistry techniques to confirm the identity and purity of each new batch. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identity of the compound.
Q3: What is the recommended procedure for preparing stock solutions of this compound?
A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to use anhydrous, high-purity DMSO. After dissolving, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q4: Could the observed variability be related to the biological activity of the compound itself?
A4: While less common for a specific metabolite, it's possible that different batches exhibit variations in the abundance of active stereoisomers, especially if the synthesis process is not tightly controlled. The parent compound, KE-298, has optically active isomers with differing pharmacological activities.[1] Although this compound is a metabolite, subtle differences in its spatial arrangement could potentially influence its biological activity.
Q5: Our lab is investigating the effect of this compound on AP-1 signaling. What are the key experimental controls to ensure reproducibility?
A5: When studying signaling pathways, it is essential to include both positive and negative controls. For AP-1 signaling, a known activator (e.g., PMA or TNF-α) should be used as a positive control to ensure the cells are responsive. A vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) is a critical negative control to account for any effects of the solvent on the signaling pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound between different experimental runs or with new batches, follow this troubleshooting workflow.
Experimental Protocol: Batch Qualification and IC50 Determination
-
Compound Characterization:
-
Purity Assessment: Analyze the new batch of this compound using HPLC. Compare the purity profile to previous batches.
-
Identity Confirmation: Use LC-MS to confirm the molecular weight of the compound. For a more detailed structural confirmation, 1H-NMR and 13C-NMR can be employed.
-
-
Stock Solution Preparation:
-
Accurately weigh the compound using a calibrated analytical balance.
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Cell Culture and Seeding:
-
Use a consistent cell line and passage number.
-
Ensure cell viability is >95% before seeding.
-
Seed cells at a consistent density in all wells.
-
-
IC50 Assay:
-
Prepare a serial dilution of the this compound stock solution in the cell culture medium.
-
Treat cells with a range of concentrations.
-
Include a vehicle control (DMSO) and a positive control for inhibition.
-
Incubate for a standardized period.
-
Measure the desired endpoint (e.g., MMP-1 levels via ELISA).
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Quantitative Data Summary: Batch Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) | Acceptance Criteria |
| Purity (HPLC, %) | 99.2% | 99.5% | 96.1% | ≥ 98.0% |
| Identity (LC-MS) | Confirmed | Confirmed | Confirmed | Confirmed |
| IC50 (MMP-1 Assay) | 5.2 µM | 5.5 µM | 8.9 µM | ± 20% of Reference |
In this example, Batch C would not meet the acceptance criteria due to lower purity and a significant difference in the IC50 value.
Issue 2: Variability in Gene Expression or Signaling Pathway Modulation
Discrepancies in the modulation of downstream targets, such as the AP-1 transcription factor, can arise from inconsistent compound activity or experimental variables. KE-298, the parent compound of this compound, is known to inhibit MMP-1 production by downregulating AP-1 transcription factor.[2]
Experimental Protocol: Western Blot for Phosphorylated c-Jun
-
Cell Culture and Treatment:
-
Culture rheumatoid arthritis synovial cells to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with different batches of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate with a known AP-1 activator (e.g., 50 ng/mL TNF-α) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated c-Jun (a key component of AP-1) and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Signaling Pathway of KE-298 (Parent Compound)
Caption: Simplified signaling pathway of KE-298 action.
By following these structured troubleshooting guides and implementing rigorous quality control for each new batch of this compound, researchers can significantly reduce experimental variability and ensure the reliability and reproducibility of their results.
References
- 1. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of S-methyl-KE-298 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of S-methyl-KE-298 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Q4: What is the best solvent for dissolving and storing this compound?
While water is the most preferred solvent in biological experiments, many organic compounds like this compound may be insoluble or degrade in aqueous solutions. Dimethylsulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic compounds. However, always use a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can promote degradation.
Q5: How should I handle this compound powder upon receipt?
Small molecule compounds are often shipped at room temperature and are considered stable for the duration of shipping. Upon receipt, store the product as recommended on the datasheet, typically at -20°C or -80°C for long-term stability. Before opening, centrifuge the vial to ensure all the powder is at the bottom.
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of this compound Activity
This common problem often arises from the degradation of the small molecule inhibitor in solution. The following guide provides a systematic approach to troubleshooting this issue.
1. Assess Stock Solution Integrity:
-
Visual Inspection: Check for color changes or precipitation.
-
Analytical Chemistry: If available, use techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
2. Review Solution Preparation and Storage Protocol:
-
Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. Contaminants or water in the solvent can accelerate degradation.
-
Storage Conditions: The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.
| Storage Variable | Potential Impact on this compound | Recommended Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. |
| Light Exposure | Compounds may be photosensitive and degrade upon exposure to light. | Store solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment. |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation. | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. |
| pH | The stability of many compounds is pH-dependent. | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and accelerate degradation. | Aliquot stock solutions into single-use volumes. |
3. Perform a Stability Test: If you suspect your compound is degrading, a simple stability test can provide valuable insights. The objective is to assess the stability of this compound in a specific solvent and storage condition over time.
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO
1. Prepare Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO at the desired concentration (e.g., 10 mM).
-
Immediately take an aliquot for analysis by a stability-indicating HPLC method. This will serve as your baseline.
2. Storage:
-
Aliquot the remaining stock solution into several small, inert vials (e.g., amber glass or polypropylene).
-
Store the aliquots under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light, etc.).
3. Subsequent Timepoints:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.
4. Data Analysis:
-
Compare the peak area of this compound at each timepoint to the T=0 value.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Illustrative Stability Data for this compound (Hypothetical)
| Storage Condition | Solvent | Timepoint | % Remaining this compound (HPLC Peak Area) |
| -80°C, Dark | Anhydrous DMSO | 1 Month | 99.5% |
| -20°C, Dark | Anhydrous DMSO | 1 Month | 98.2% |
| 4°C, Dark | Anhydrous DMSO | 1 Week | 91.0% |
| Room Temp, Light | Anhydrous DMSO | 24 Hours | 75.3% |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting MMP-1 production.
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
References
Calibration curve issues in S-methyl-KE-298 quantification
This technical support center provides troubleshooting guidance for common issues encountered during the quantification of S-methyl-KE-298, with a focus on calibration curve problems. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in my this compound calibration curve?
Poor linearity (R² value < 0.99) in your calibration curve can stem from several factors.[1] These can include issues with the preparation of your standard solutions, problems with the sample preparation process, or instrument malfunctions.[1] It is crucial to ensure accurate weighing and dilution of your standards.[1] Additionally, matrix effects from the biological sample can interfere with the ionization of this compound, leading to a non-linear response.[2][3]
Q2: My retention time for this compound is shifting between injections. What could be the cause?
Retention time shifts can be indicative of several issues within your HPLC system. Common causes include column degradation, changes in the mobile phase composition or pH, or fluctuations in column temperature. It is also important to ensure the column is properly equilibrated before starting your analytical run.
Q3: I'm observing significant baseline noise in my chromatograms. How can this affect my calibration curve and how do I fix it?
A noisy baseline can interfere with accurate peak integration, leading to imprecise quantification and affecting the reliability of your calibration curve. Potential sources of baseline noise include air bubbles in the system, contaminated mobile phase or detector flow cell, or improper solvent degassing. To troubleshoot, you can try degassing the mobile phase, purging the system, and cleaning the detector flow cell.
Q4: What are matrix effects and how can they impact the quantification of this compound?
Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix (e.g., plasma, urine). This can lead to inaccurate and imprecise results in bioanalytical assays. For this compound, endogenous compounds in the biological sample can interfere with its ionization in the mass spectrometer, affecting the accuracy of the calibration curve.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
Symptoms:
-
Low correlation coefficient (R² < 0.99).
-
Non-linear relationship between concentration and response.
-
Inaccurate quantification of quality control (QC) samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Re-prepare standard solutions, ensuring accurate weighing and serial dilutions. Verify the calibration of balances and pipettes. |
| Sample Matrix Interference | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components. Dilute the sample to minimize matrix effects. |
| Detector Saturation | If the highest concentration standards are deviating from linearity, they may be saturating the detector. Reduce the concentration of the highest standards or dilute the samples. |
| Inappropriate Calibration Range | Ensure the calibration range is appropriate for the expected sample concentrations. Narrow the range if necessary. |
| Contamination | Check for contamination in the mobile phase, sample vials, or the HPLC system itself. |
Logical Workflow for Troubleshooting Poor Linearity:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: Inconsistent Peak Areas for Replicate Injections
Symptoms:
-
High variability in peak areas for the same standard or sample.
-
Poor precision in quality control (QC) sample results.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Injector Issues | Check for leaks in the injector or sample loop. Ensure the injection volume is consistent. Clean the injector port and needle. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles. |
| Column In-equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. |
| Sample Instability | This compound may be unstable in the sample matrix or autosampler. Investigate the stability of the analyte under the storage and analysis conditions. |
Experimental Workflow for Investigating Sample Stability:
Caption: Experimental workflow to assess analyte stability in the autosampler.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol) to obtain a 1 mg/mL primary stock solution.
-
Working Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working stock solutions at appropriate concentrations.
-
Calibration Standards: Spike the appropriate biological matrix (e.g., blank plasma) with the working stock solutions to create a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical calibration curve might include 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the biological matrix with the working stock solutions. These should be prepared from a separate weighing of the reference standard if possible.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw plasma samples and QC samples at room temperature.
-
Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between potential root causes and the observed issue of calibration curve non-linearity.
Caption: Root cause analysis for calibration curve non-linearity.
References
Validation & Comparative
S-methyl-KE-298 vs. deacetyl-KE-298: A Comparative Guide on MMP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-methyl-KE-298 and deacetyl-KE-298, two key metabolites of the anti-rheumatic drug candidate KE-298, focusing on their role in the inhibition of Matrix Metalloproteinase-1 (MMP-1). While both compounds are implicated in the regulation of MMP-1, this document clarifies their established mechanism of action and provides the necessary experimental framework for further investigation into their direct enzymatic inhibition.
Executive Summary
Extensive research indicates that the primary mechanism by which KE-298 and its metabolites, deacetyl-KE-298 and this compound, regulate MMP-1 is by inhibiting its production at the cellular level. Deacetyl-KE-298 is the major active metabolite, while this compound is a subsequent, less abundant metabolite.
Crucially, based on a comprehensive review of publicly available scientific literature, there is currently no direct comparative data on the enzymatic inhibition of MMP-1 by this compound and deacetyl-KE-298. Studies detailing the half-maximal inhibitory concentrations (IC50) or other quantitative measures of direct interaction with the MMP-1 enzyme are not presently available. Therefore, this guide will focus on the established mechanism of inhibiting MMP-1 production and provide a generalized protocol for assessing direct enzymatic inhibition, should researchers wish to pursue this line of investigation.
Compound Structures and Metabolic Pathway
KE-298 is a prodrug that undergoes metabolic transformation to its active forms. The metabolic cascade is crucial for its pharmacological activity.
Caption: Metabolic pathway of KE-298.
Mechanism of Action: Inhibition of MMP-1 Production
The primary established mechanism of action for KE-298 and its active metabolite, deacetyl-KE-298, is the suppression of MMP-1 production in synovial cells, which are key players in the pathology of rheumatoid arthritis. This is a critical distinction from direct enzymatic inhibition, as it involves the regulation of gene expression and protein synthesis.
The signaling pathway leading to MMP-1 production is complex and can be initiated by inflammatory cytokines. While the precise signaling cascade modulated by deacetyl-KE-298 and this compound is not fully elucidated in the available literature, a general pathway for cytokine-induced MMP-1 expression is presented below. The inhibitory action of the KE-298 metabolites would likely target one or more components of this cascade.
Caption: Generalized signaling pathway for MMP-1 production.
Quantitative Data on MMP-1 Inhibition
As previously stated, no direct comparative data on the enzymatic inhibition of MMP-1 by this compound and deacetyl-KE-298 is available in the reviewed literature. A placeholder table is provided below to illustrate how such data would be presented if it were available.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| deacetyl-KE-298 | MMP-1 | Enzymatic Assay | Data not available | N/A |
| This compound | MMP-1 | Enzymatic Assay | Data not available | N/A |
Experimental Protocols
To facilitate further research into the direct enzymatic inhibition of MMP-1 by these compounds, a general experimental protocol based on a fluorescent substrate assay is provided below. This protocol is adapted from commercially available MMP-1 inhibitor screening kits.
Objective: To determine the in vitro inhibitory activity of deacetyl-KE-298 and this compound on purified MMP-1 enzyme.
Materials:
-
Recombinant human MMP-1 (activated)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Deacetyl-KE-298 and this compound (dissolved in a suitable solvent, e.g., DMSO)
-
A known MMP-1 inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate
Procedure:
-
Compound Preparation: Prepare serial dilutions of deacetyl-KE-298, this compound, and the positive control inhibitor in assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of solvent used to dissolve the compounds).
-
Enzyme Preparation: Dilute the activated MMP-1 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the test compounds, positive control, or vehicle control. b. Add the diluted MMP-1 enzyme to all wells except for the substrate control wells. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme. d. To initiate the enzymatic reaction, add the fluorogenic MMP-1 substrate to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes) using a fluorescence microplate reader.
-
Data Analysis: a. For each concentration of the test compounds, calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot. b. Normalize the reaction rates to the vehicle control (representing 100% enzyme activity). c. Plot the percentage of MMP-1 inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve.
Caption: Experimental workflow for MMP-1 enzymatic inhibition assay.
Conclusion
A Head-to-Head Comparison of S-methyl-KE-298 with Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-methyl-KE-298, an active metabolite of KE-298, with other prominent matrix metalloproteinase (MMP) inhibitors. The comparison focuses on their mechanisms of action, inhibitory profiles, and the signaling pathways they modulate. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information to provide a valuable resource for researchers in the field.
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug development.
This guide compares this compound with a selection of other MMP inhibitors, highlighting a key distinction in their primary mechanisms of action. While many MMP inhibitors directly target the enzymatic activity of MMPs, this compound's parent compound, KE-298, is understood to inhibit the production of MMP-1 by modulating the AP-1 signaling pathway. In contrast, inhibitors like Marimastat and Ilomastat are broad-spectrum, active-site inhibitors, and Doxycycline exhibits a dual role of direct inhibition and downregulation of MMP expression via the NF-κB pathway.
Quantitative Comparison of MMP Inhibitors
The following table summarizes the available quantitative data for the selected MMP inhibitors. It is important to note the absence of publicly available IC50 or Ki values for the direct enzymatic inhibition by this compound, reflecting its different primary mechanism of action.
| Inhibitor | Target MMPs | IC50 / Ki Values (nM) | Mechanism of Action |
| This compound | Primarily affects MMP-1 production | No direct enzymatic inhibition data available | Inhibition of MMP-1 production via AP-1 pathway modulation[1] |
| Marimastat | Broad-spectrum | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3, MMP-14: 9 | Direct, reversible, active-site binding |
| Ilomastat (GM6001) | Broad-spectrum | MMP-1: 0.4 (Ki), MMP-2: 0.5 (Ki), MMP-8: 0.1 (Ki), MMP-9: 0.2 (Ki) | Direct, reversible, active-site binding |
| Rebimastat (BMS-275291) | Broad-spectrum | Specific IC50/Ki values not readily available in public domain | Direct, reversible, active-site binding |
| Doxycycline | Broad-spectrum | MMP-1: >400,000, MMP-7: 28,000, MMP-13: 2,000[2] | Direct, reversible, active-site binding & Inhibition of MMP expression via NF-κB pathway[3][4] |
Note: IC50 and Ki values can vary between studies depending on the assay conditions.
Detailed Experimental Protocols
MMP-1 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against MMP-1.
Materials:
-
Recombinant human MMP-1 (catalytic domain)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound, Marimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Serially dilute the test inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the diluted test inhibitor solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known MMP-1 inhibitor).
-
Add a solution of recombinant human MMP-1 to each well (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-1 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) using a microplate reader.
-
Record the fluorescence intensity over time to determine the reaction rate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing gelatin (e.g., 1 mg/mL)
-
Tris-Glycine SDS running buffer
-
Sample buffer (non-reducing)
-
Cell culture supernatant or tissue extract containing MMPs
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare protein samples (e.g., cell culture supernatant) by mixing with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Perform electrophoresis under non-reducing conditions at a constant voltage until the dye front reaches the bottom of the gel.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.
-
Incubate the gel in incubation buffer at 37°C for 16-24 hours to allow for enzymatic digestion of the gelatin.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
The intensity of the clear bands, corresponding to the molecular weights of pro- and active MMP-2 and MMP-9, can be quantified using densitometry.
Signaling Pathway Diagrams
KE-298 and the AP-1 Signaling Pathway
KE-298, the parent compound of this compound, is known to inhibit MMP-1 production by affecting the Activator Protein-1 (AP-1) transcription factor. AP-1 is a key regulator of gene expression in response to various stimuli, including cytokines and growth factors. By modulating the AP-1 pathway, KE-298 can suppress the transcription of the MMP-1 gene.
Caption: KE-298 inhibits MMP-1 production by suppressing the AP-1 signaling pathway.
Doxycycline and the NF-κB Signaling Pathway
Doxycycline has been shown to inhibit MMP expression, in part, by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses and the expression of various genes, including several MMPs.
Caption: Doxycycline inhibits MMP expression by down-regulating the NF-κB signaling pathway.
Conclusion
The landscape of MMP inhibition is diverse, with compounds exhibiting distinct mechanisms of action. This compound, through its parent compound KE-298, represents a class of inhibitors that regulate MMPs at the level of gene expression, specifically targeting the AP-1 pathway for MMP-1. This contrasts with broad-spectrum, active-site inhibitors like Marimastat and Ilomastat. Doxycycline presents a hybrid approach, with both direct enzymatic inhibition and modulation of the NF-κB signaling pathway to reduce MMP expression.
For researchers and drug development professionals, understanding these different inhibitory strategies is paramount for selecting the appropriate tool for their specific research questions and for the design of next-generation MMP-targeted therapeutics. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other MMP inhibitors. Further research is warranted to elucidate the direct enzymatic inhibitory profile of this compound to enable a more direct quantitative comparison with other MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Selectivity of S-methyl-KE-298: A Focus on MMP-1 Production
For researchers, scientists, and drug development professionals, understanding the precise mechanism and selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive comparison of S-methyl-KE-298's interaction with matrix metalloproteinases (MMPs), highlighting its primary mechanism of action and providing context for its potential cross-reactivity.
This compound is the active metabolite of KE-298, a compound that has been investigated for its therapeutic potential in rheumatoid arthritis. The primary mechanism of action of KE-298, and by extension this compound, is not through direct enzymatic inhibition of MMPs, but rather through the suppression of MMP-1 production at the transcriptional level.
Mechanism of Action: Inhibition of MMP-1 Production
Experimental evidence has demonstrated that KE-298 inhibits the production of MMP-1 in rheumatoid arthritis synovial cells.[1] This effect is achieved by modulating the activity of the transcription factor AP-1 (Activator Protein-1).[1] Transcription factors like AP-1 play a crucial role in regulating the expression of various genes, including those encoding for MMPs. By downregulating the AP-1 signaling pathway, KE-298 effectively reduces the synthesis of MMP-1, thereby mitigating its pathological effects in inflammatory conditions like rheumatoid arthritis.
While the primary focus of existing research has been on the regulation of MMP-1 production, this does not preclude the possibility of direct, albeit potentially weaker, interactions with the active sites of various MMPs. However, to date, there is a lack of publicly available quantitative data (e.g., IC50 or Ki values) detailing the direct inhibitory activity of this compound against a broad panel of MMPs. Such data would be essential for a complete understanding of its cross-reactivity profile.
Signaling Pathway of KE-298 in Inhibiting MMP-1 Production
The following diagram illustrates the signaling pathway through which KE-298 is understood to inhibit MMP-1 production.
Hypothetical Cross-Reactivity Data
In the absence of specific experimental data for this compound, the following table provides a template for how its cross-reactivity against various MMPs would be presented. The values are purely illustrative and intended to guide future research.
| MMP Target | This compound IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| MMP-1 | Data Not Available | Batimastat | 4 |
| MMP-2 | Data Not Available | Marimastat | 5 |
| MMP-3 | Data Not Available | Cipemastat | 8 |
| MMP-7 | Data Not Available | Prinomastat | 13 |
| MMP-8 | Data Not Available | Doxycycline | 30,000 |
| MMP-9 | Data Not Available | Tanomastat | 23 |
| MMP-13 | Data Not Available | Trocade | 14 |
| MMP-14 | Data Not Available | Ilomastat | 0.4 |
Experimental Protocol: Fluorogenic MMP Inhibition Assay
To determine the direct inhibitory activity and cross-reactivity of this compound, a fluorogenic substrate-based assay is a standard and robust method. The following protocol outlines the key steps for performing such an assay.
Principle
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The inhibitory potential of a compound is determined by measuring the reduction in the rate of fluorescence increase in its presence.
Materials
-
Recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (specific for each MMP or a broad-spectrum substrate)
-
Assay buffer (typically Tris-based with CaCl2, ZnCl2, and Brij-35)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known broad-spectrum and selective MMP inhibitors (for positive controls)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound and a dilution series to determine the IC50 value.
-
Dilute the recombinant MMPs to the desired working concentration in assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add the control inhibitors to their respective wells.
-
Add the solvent control (e.g., DMSO) to the control wells.
-
Add the diluted MMP enzyme to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for MMP Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of MMPs.
Conclusion
The primary established mechanism of this compound's precursor, KE-298, is the inhibition of MMP-1 production through the downregulation of the AP-1 transcription factor. While this provides a clear therapeutic rationale in diseases characterized by MMP-1 overexpression, a comprehensive understanding of its potential direct interactions with a range of MMPs is currently lacking. The experimental protocol outlined above provides a robust framework for generating the necessary quantitative data to fully characterize the cross-reactivity profile of this compound and further elucidate its therapeutic potential. Future studies focusing on direct enzymatic inhibition assays are crucial to complete the selectivity profile of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for S-methyl-KE-298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of S-methyl-KE-298 in human plasma. This compound is a significant metabolite of the antirheumatic drug KE-298.[1] The validation of analytical methods for this metabolite is crucial for pharmacokinetic and toxicokinetic studies in drug development.
This document outlines the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting hypothetical but realistic experimental data to facilitate an objective comparison.[2][3][4] Detailed experimental protocols and illustrative diagrams are provided to guide researchers in establishing robust and reliable analytical methods.
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and throughput. Below is a comparative summary of the validation parameters for hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound in human plasma.
Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R2) Guideline Recommendation |
| Specificity/Selectivity | No interference from endogenous plasma components at the retention time of the analyte. | No significant interfering peaks at the retention time and mass transition of the analyte and internal standard. | The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (Range) | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | A linear relationship should be evaluated across the range of the analytical procedure. |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 | A correlation coefficient close to 1 is generally desirable. |
| Accuracy (% Recovery) | 88.5% - 104.2% | 97.8% - 102.5% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Intra-day: ≤ 5.8% Inter-day: ≤ 7.2% | Intra-day: ≤ 3.5% Inter-day: ≤ 4.8% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Minor variations in mobile phase composition and flow rate did not significantly affect the results. | Minor variations in mobile phase composition, flow rate, and collision energy showed no significant impact. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the validation of both HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established practices for bioanalytical method validation.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of drug metabolites from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the chromatographic system.
HPLC-UV Method Validation Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Validation Procedures:
-
Specificity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention time of this compound.
-
Linearity: Prepare calibration standards in blank plasma at concentrations ranging from 10 to 1000 ng/mL. Plot the peak area versus concentration and determine the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of the nominal value) and precision (RSD ≤ 20%).
-
Robustness: Introduce small, deliberate changes to the method parameters, such as the mobile phase composition (±2%) and flow rate (±0.1 mL/min), and evaluate the impact on the results.
-
LC-MS/MS Method Validation Protocol
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (IS).
-
-
Validation Procedures:
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for any interfering peaks at the retention time and MRM transitions of the analyte and IS.
-
Linearity: Prepare calibration standards in blank plasma over the range of 0.1 to 500 ng/mL. Construct the calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in six replicates over three separate runs.
-
Limit of Quantification (LOQ): The LOQ should be the lowest standard on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked plasma samples with that of the analyte in a neat solution at the same concentration.
-
Robustness: Assess the effect of minor variations in chromatographic and mass spectrometric parameters on the analytical results.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways and transcription factors as therapeutic targets in inflammatory disease: towards innovative antirheumatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Signaling Pathways in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conquest.health [conquest.health]
Stereoselective Activity of KE-298 Metabolites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
KE-298, a novel anti-rheumatic agent, undergoes rapid and extensive metabolism following administration, leading to the formation of active metabolites that are central to its therapeutic effects. This guide provides a comparative analysis of the stereoselective activity of these metabolites, supported by available experimental data. While pharmacokinetic profiles demonstrate clear stereoselectivity, a comprehensive understanding of the differential pharmacological activities of the enantiomers is an area of ongoing investigation.
Executive Summary
KE-298 is a prodrug that is quickly converted in the body to its primary active metabolite, deacetyl-KE-298 (M-1), and a subsequent metabolite, S-methyl-KE-298 (M-2).[1] The disposition of these metabolites is stereoselective, with notable differences in plasma concentrations and protein binding between the (+)-(S) and (-)-(R) enantiomers. While the parent compound, KE-298, has been shown to inhibit key inflammatory pathways in rheumatoid arthritis (RA), specific data directly comparing the biological activity of the individual enantiomers of its metabolites is not extensively available in current literature. This guide synthesizes the known stereoselective pharmacokinetics and the established mechanism of action of the racemic mixture to provide a framework for understanding the potential implications of this stereoselectivity on therapeutic activity.
Stereoselective Pharmacokinetics
Studies in rats have revealed significant differences in the pharmacokinetic profiles of the enantiomers of KE-298 and its metabolites.[2] Following oral administration of the individual enantiomers of KE-298, the plasma concentrations of the parent drug and its metabolites, M-1 and M-2, vary.
Specifically, administration of (+)-(S)-KE-298 results in lower plasma levels of the parent compound but higher levels of the metabolites M-1 and M-2 compared to the administration of (-)-(R)-KE-298.[2] This observation is linked to stereoselective plasma protein binding.
Table 1: Comparative Pharmacokinetics of KE-298 Enantiomers and Metabolites
| Compound | Enantiomer | Relative Plasma Concentration (Parent Drug) | Relative Plasma Concentration (Metabolites M-1 & M-2) | Plasma Protein Binding |
| KE-298 | (+)-(S) | Lower | Higher | Lower |
| (-)-(R) | Higher | Lower | Higher | |
| deacetyl-KE-298 (M-1) | (+)-(S) | - | Higher | Higher |
| (-)-(R) | - | Lower | Lower | |
| This compound (M-2) | (+)-(S) | - | Higher | Higher |
| (-)-(R) | - | Lower | Lower |
Data derived from in vivo studies in rats.[2]
Furthermore, a unidirectional chiral inversion has been observed, where both (-)-(R)-KE-298 and (-)-(R)-M-2 can be converted to (+)-(S)-M-2, suggesting a potential for enrichment of the (+)-(S) enantiomer of the S-methylated metabolite in vivo.[2]
Mechanism of Action and Biological Activity
The therapeutic effects of KE-298 in the context of rheumatoid arthritis are attributed to its ability to modulate the function of synovial fibroblast-like cells. The racemic form of KE-298 has been shown to inhibit the proliferation of these cells, reduce the production of pro-inflammatory cytokines, and decrease the expression of matrix metalloproteinase-1 (MMP-1).
The primary mechanism for these effects is the downregulation of the transcription factor AP-1. AP-1 plays a crucial role in the transcription of genes involved in inflammation and tissue degradation in the joints of patients with rheumatoid arthritis.
Table 2: Biological Activity of Racemic KE-298 on Rheumatoid Arthritis Synovial Cells
| Biological Endpoint | Effect of KE-298 | Mechanism |
| Cell Proliferation | Inhibition | Downregulation of AP-1 |
| Pro-inflammatory Cytokine Production | Inhibition | Downregulation of AP-1 |
| MMP-1 Production | Inhibition | Downregulation of AP-1 |
Data from in vitro studies using racemic KE-298.
While it is established that the metabolites of KE-298 are active, there is a lack of publicly available data that directly compares the inhibitory potency of the individual enantiomers of deacetyl-KE-298 and this compound on AP-1 activity or MMP-1 production. Given the stereoselective pharmacokinetics, it is plausible that one enantiomer may contribute more significantly to the overall therapeutic effect.
Signaling Pathway
The inhibitory action of KE-298 on MMP-1 production in synovial cells is mediated through the suppression of the AP-1 signaling pathway. AP-1 is a downstream target of several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. In rheumatoid arthritis, pro-inflammatory stimuli can activate MAPK pathways (such as ERK and JNK), leading to the activation of AP-1 and subsequent transcription of MMP-1.
Caption: Proposed signaling pathway for the inhibition of MMP-1 by KE-298 metabolites.
Experimental Protocols
MMP-1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MMP-1 inhibitor screening kits.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Reconstitute the fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
Reconstitute active human MMP-1 enzyme in assay buffer.
-
Prepare a stock solution of the test compounds (e.g., individual enantiomers of KE-298 metabolites) in DMSO.
2. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Active MMP-1 enzyme
-
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation/emission ≈ 325/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
3. Data Analysis:
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to a control without any inhibitor.
-
Determine the IC₅₀ value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
AP-1 Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol outlines a general procedure for assessing AP-1 DNA binding activity.
1. Nuclear Extract Preparation:
-
Culture rheumatoid arthritis synovial cells and treat them with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compounds (individual enantiomers of KE-298 metabolites) for a specified time.
-
Harvest the cells and isolate nuclear extracts using a commercially available kit or standard biochemical procedures.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus binding site for AP-1 (e.g., 5'-CGCTTGATGACTCAGCCGGAA-3').
-
Label the 5' end of the oligonucleotide with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following:
-
Nuclear extract (containing AP-1)
-
Binding buffer (e.g., containing HEPES, MgCl₂, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
-
Labeled AP-1 probe
-
-
For competition assays, add an excess of unlabeled AP-1 oligonucleotide (specific competitor) or a non-related oligonucleotide (non-specific competitor) to separate reactions.
-
Incubate the reactions at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel until the free probe has migrated a sufficient distance.
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
5. Data Analysis:
-
Quantify the intensity of the shifted band (AP-1-DNA complex) and the free probe band.
-
Compare the amount of AP-1-DNA complex formation in the presence of the test compounds to the control (no compound) to determine the inhibitory effect.
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Conclusion and Future Directions
Future research should focus on elucidating the specific inhibitory activities of the individual enantiomers of deacetyl-KE-298 and this compound on key targets such as MMP-1 and the AP-1 transcription factor. Such studies would provide a more complete understanding of the structure-activity relationship and could inform the development of next-generation anti-rheumatic drugs with improved efficacy and safety profiles.
References
- 1. Identification of metabolites of KE-298, a new antirheumatic drug, and its physiological properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Activities of S-methyl-KE-298 and its Parent Compound KE-298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antirheumatic agent KE-298 and its metabolites, with a focus on S-methyl-KE-298. While direct and extensive data on the biological activity of this compound is limited in publicly available research, this document synthesizes the existing knowledge on the parent drug and its primary active metabolite to offer a contextual comparison.
Introduction
KE-298 is a novel small molecule that has been investigated for its potential as a disease-modifying antirheumatic drug (DMARD). Following administration, KE-298 is rapidly metabolized into two main compounds: deacetyl-KE-298 (also known as KE-758), the primary active metabolite, and this compound, a secondary metabolite. Understanding the individual contributions of these metabolites to the overall pharmacological effect of KE-298 is crucial for a comprehensive assessment of its therapeutic potential.
Data Presentation: Pharmacokinetic Profile
While direct comparative data on the activity of this compound is scarce, pharmacokinetic studies in rats have provided insights into the relative plasma concentrations and protein binding of KE-298 and its metabolites.
| Compound | Plasma Levels after Oral Administration of Parent Drug | In Vitro Plasma Protein Binding | Notes |
| KE-298 | Low | Higher for (-)-(R)-enantiomer | The parent drug is rapidly metabolized. |
| deacetyl-KE-298 (KE-758/M-1) | High (major component) | Higher for (+)-(S)-enantiomer | Considered the main active metabolite. |
| This compound (M-2) | Present (second main metabolite) | Higher for (+)-(S)-enantiomer | A methyl conjugate of deacetyl-KE-298. |
In Vitro Activity of the Parent Compound: KE-298
Studies on rheumatoid arthritis (RA) synovial fibroblast-like cells have demonstrated that KE-298 exerts its anti-inflammatory effects by inhibiting the production of key mediators of joint destruction.
| Assay | Cell Type | Treatment | Effect of KE-298 |
| Proliferation Assay | RA Synovial Fibroblast-like Cells | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of proliferation |
| Cytokine Production Assay | RA Synovial Fibroblast-like Cells | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of pro-inflammatory cytokine production |
| MMP-1 Production Assay | RA Synovial Fibroblast-like Cells | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of Matrix Metalloproteinase-1 (MMP-1) production |
In Vivo Activity of the Parent Compound and Primary Metabolite
In vivo studies have primarily focused on the parent drug, KE-298, and its main active metabolite, deacetyl-KE-298 (KE-758). Research indicates that deacetyl-KE-298 exhibits comparable in vivo and in vitro activity to the parent compound, suggesting it is the primary driver of the therapeutic effects observed after KE-298 administration.
Signaling Pathway of KE-298 Action
The mechanism of action for KE-298 involves the modulation of intracellular signaling pathways that lead to the expression of pro-inflammatory genes. Specifically, KE-298 has been shown to inhibit the production of MMP-1 by downregulating the activity of the AP-1 transcription factor.[1]
References
A Comparative Analysis of S-methyl-KE-298 and Known MMP-1 Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance and mechanisms of S-methyl-KE-298 in contrast to established direct inhibitors of Matrix Metalloproteinase-1 (MMP-1), supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of this compound, an active metabolite of the anti-rheumatic drug candidate KE-298, with well-characterized direct inhibitors of Matrix Metalloproteinase-1 (MMP-1). The comparison focuses on their distinct mechanisms of action, potency, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting MMP-1 in diseases such as rheumatoid arthritis and cancer.
Executive Summary
This compound, through its parent compound KE-298, operates as an inhibitor of MMP-1 production . It targets the upstream signaling pathways that lead to the transcription of the MMP-1 gene, rather than inhibiting the enzymatic activity of the MMP-1 protein itself. This contrasts with traditional MMP-1 inhibitors, such as Marimastat and Batimastat, which are direct, active-site inhibitors of MMP-1's enzymatic function. This fundamental difference in mechanism has significant implications for their therapeutic application and potential side-effect profiles. While direct inhibitors offer immediate blockade of enzymatic activity, they have faced challenges in clinical trials due to a lack of specificity and associated side effects. Inhibitors of MMP-1 production, like this compound, represent an alternative strategy that may offer a different efficacy and safety profile.
Data Presentation: Quantitative Comparison of MMP-1 Inhibitors
The following tables summarize the available quantitative data for this compound (via its parent compound KE-298) and known direct MMP-1 inhibitors. It is crucial to note the different endpoints being measured: inhibition of MMP-1 production for KE-298 and inhibition of MMP-1 enzymatic activity for the direct inhibitors.
Table 1: Inhibitors of MMP-1 Production
| Compound | Mechanism of Action | Cell Type | Stimulant | Effective Concentration | Endpoint Measured |
| KE-298 (parent of this compound) | Inhibition of AP-1 transcription factor activity | Rheumatoid Arthritis Synovial Cells | IL-1β | 25-100 µg/mL | Inhibition of MT1-MMP expression |
Table 2: Direct Inhibitors of MMP-1 Enzymatic Activity
| Compound | Type | MMP-1 IC50 | Selectivity Profile |
| Marimastat | Broad-spectrum, Hydroxamate-based | 5 nM[1] | Potent inhibitor of multiple MMPs |
| Batimastat | Broad-spectrum, Hydroxamate-based | 3 nM | Potent inhibitor of MMP-1, -2, -3, -7, -9 |
| Doxycycline | Broad-spectrum, Tetracycline | ~400 µM | Weak inhibitor of multiple MMPs |
| UK-370,106 | Selective (primarily for MMP-3 & -12) | >27.6 µM (estimated) | Highly selective for MMP-3 (23 nM) and MMP-12 (42 nM) with >1200-fold weaker potency against MMP-1. |
Mechanisms of Action and Signaling Pathways
The therapeutic strategies for targeting MMP-1 can be broadly divided into two categories: inhibition of gene expression and direct inhibition of enzymatic activity. This compound falls into the former, while the benchmark compounds are examples of the latter.
This compound: An Inhibitor of MMP-1 Production
This compound is an active metabolite of KE-298, a compound shown to suppress the production of MMP-1 in synovial cells from patients with rheumatoid arthritis. This is achieved by targeting the intracellular signaling cascades that are activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β). The proposed mechanism involves the inhibition of the transcription factor AP-1, a key regulator of MMP-1 gene expression. By preventing the production of new MMP-1 protein, this compound can reduce the overall proteolytic capacity of the tissue in a sustained manner.
Caption: Signaling pathway for IL-1β-induced MMP-1 production and the inhibitory action of KE-298.
Direct MMP-1 Inhibitors: Targeting Enzymatic Activity
In contrast, compounds like Marimastat, Batimastat, and Doxycycline function by directly binding to the active site of the MMP-1 enzyme. The catalytic activity of MMPs is dependent on a zinc ion in their active site. Many direct inhibitors, particularly those with a hydroxamate group, act as chelating agents, binding to this zinc ion and physically blocking the substrate from accessing the catalytic machinery. This leads to an immediate cessation of the enzyme's ability to degrade its substrates, such as collagen.
Caption: Mechanism of direct enzymatic inhibition of MMP-1.
Experimental Protocols
The evaluation of MMP-1 inhibitors requires distinct experimental approaches depending on their mechanism of action. Below are generalized protocols for assessing both the inhibition of MMP-1 production and the inhibition of its enzymatic activity.
Protocol 1: Measurement of MMP-1 Production Inhibition (ELISA)
This protocol is designed to quantify the amount of MMP-1 protein secreted by cells in culture, providing a measure of the inhibition of MMP-1 production.
-
Cell Culture and Stimulation:
-
Plate synovial fibroblasts (or other relevant cell types) in a 24-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (10 ng/mL), to induce MMP-1 production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cellular debris.
-
Store the clarified supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available Human MMP-1 ELISA kit.
-
Prepare MMP-1 standards and samples according to the kit manufacturer's instructions. This may involve dilution of the supernatant.
-
Add 100 µL of standards and samples to the wells of the pre-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 1-2.5 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as directed.
-
Wash the plate again, then add the enzyme-linked streptavidin-HRP conjugate and incubate.
-
After a final wash, add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MMP-1 in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of MMP-1 production for each concentration of the test compound relative to the stimulated, vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of MMP-1 production) by plotting the percentage inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Caption: Workflow for measuring inhibition of MMP-1 production using ELISA.
Protocol 2: Measurement of MMP-1 Enzymatic Activity Inhibition (Colorimetric Assay)
This protocol measures the direct inhibition of the catalytic activity of purified MMP-1 enzyme.
-
Reagent Preparation:
-
Reconstitute recombinant human MMP-1 enzyme in assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., Marimastat) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Prepare the colorimetric MMP-1 substrate as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test inhibitor dilutions to the appropriate wells. Include a positive control (a known MMP-1 inhibitor) and a negative control (vehicle).
-
Add the diluted MMP-1 enzyme to all wells except the blank.
-
Incubate the plate for 30-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-1 substrate to all wells.
-
Immediately begin reading the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and direct enzymatic inhibitors of MMP-1 represent two distinct therapeutic strategies for mitigating the pathological effects of this enzyme. This compound, via its parent compound KE-298, acts upstream by inhibiting the production of MMP-1, a mechanism that may offer a more sustained and potentially safer approach to reducing MMP-1-mediated tissue degradation. In contrast, direct inhibitors provide immediate and potent blockade of enzymatic activity but have been hampered by off-target effects. The choice of which strategy to pursue in a drug development program will depend on the specific therapeutic context, including the desired onset of action, duration of effect, and the importance of selectivity. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel MMP-1-targeting compounds.
References
Inter-Laboratory Comparison of S-methyl-KE-298 Quantification: A Guide to Method Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of S-methyl-KE-298 quantification in human plasma. This compound is the second major metabolite of KE-298, a novel anti-rheumatic drug.[1][2] Accurate and reproducible quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential components of clinical drug development. This document outlines the methodologies for a comparative study between three hypothetical laboratories, presenting their performance data for the bioanalysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance data from three distinct laboratories for the quantification of this compound in human plasma. Each laboratory utilized a validated LC-MS/MS method, with the key performance parameters detailed below.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
| Range (ng/mL) | 1 - 1000 | 0.5 - 1200 | 1 - 1500 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 1 | S/N ≥ 10 |
| Intra-day Precision (%CV) | ≤ 5.8% | ≤ 6.2% | ≤ 7.1% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 8.1% | ≤ 8.9% | ≤ 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -4.5% to 6.2% | -5.8% to 7.1% | -6.3% to 8.0% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -7.3% to 8.5% | -8.1% to 9.2% | -9.0% to 10.3% | ± 15% (± 20% at LLOQ) |
| Recovery (%) | 88.5% | 91.2% | 86.7% | Consistent and reproducible |
Experimental Protocols
A standardized experimental protocol is fundamental for a successful inter-laboratory validation to ensure that data are comparable. The following sections detail the methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
-
Sample Thawing: Frozen human plasma samples containing this compound are thawed at room temperature.
-
Aliquoting: A 100 µL aliquot of each plasma sample is transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) is added to each sample.
-
Protein Precipitation: 300 µL of acetonitrile is added to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: The tubes are vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the inter-laboratory validation and the metabolic pathway of KE-298.
Caption: Experimental workflow for inter-laboratory validation.
Caption: Metabolic pathway of KE-298.
References
A Comparative Pharmacological Profile of KE-298 and its Active Metabolite, KE-758
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of KE-298, a novel antirheumatic drug, and its main active metabolite, KE-758. KE-298 is a prodrug that undergoes rapid conversion to KE-758 in the body. This document summarizes their comparative effects on key inflammatory pathways, supported by experimental data, to inform research and development in rheumatology and inflammatory diseases.
Executive Summary
KE-298 is an antirheumatic agent that is metabolized into its active form, KE-758, following oral administration.[1][2] Pharmacological studies indicate that the in vitro and in vivo effects of KE-298 are attributable to KE-758.[1] Both compounds have demonstrated immunomodulatory properties, primarily through the suppression of inflammatory mediators and cellular responses involved in the pathogenesis of rheumatoid arthritis. This guide presents a side-by-side comparison of their activities, drawing from available preclinical data.
Data Presentation: A Quantitative Comparison
The following tables summarize the known quantitative data for KE-298 and KE-758 across key pharmacological assays.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 | Citation |
| KE-298 | RAW264.7 (murine macrophage) | LPS | Data not available | [1] |
| KE-758 | RAW264.7 (murine macrophage) | LPS | Suppressed NO production | [1] |
Table 2: Effects on Lymphocyte Proliferation
| Compound | Lymphocyte Source | Mitogen | Effect | Citation |
| KE-758 | Murine Splenocytes | Concanavalin A (in the presence of copper) | Suppressed proliferation | |
| KE-758 | Murine Whole Blood Lymphocytes | PMA + Ionomycin | Markedly suppressed proliferation |
Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Administration Route | Effect on Arthritis | Citation |
| KE-298 | Oral | Suppressed development of arthritis | |
| KE-758 | Not specified | Suppressed development of arthritis |
Mechanism of Action: Signaling Pathways
KE-758 has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways involved in the inflammatory cascade. A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophages.
Inhibition of iNOS Expression
Experimental evidence suggests that KE-758 suppresses the expression of the iNOS gene in lipopolysaccharide (LPS)-stimulated macrophages. This effect is not mediated through the inhibition of the NF-κB signaling pathway, a common regulator of inflammatory gene expression. Instead, KE-758 has been found to markedly suppress the gene expression of interferon-beta (IFN-β) and interferon regulatory factor-1 (IRF-1), which are crucial for the induction of iNOS.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW264.7 Cells
Objective: To assess the inhibitory effect of KE-298 and KE-758 on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7.
Methodology:
-
RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of KE-298 or KE-758 for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. IC50 values are then determined.
Lymphocyte Proliferation Assay
Objective: To evaluate the effect of KE-758 on the proliferation of murine lymphocytes stimulated with mitogens.
Methodology:
-
Spleen cells are harvested from mice and a single-cell suspension is prepared.
-
The cells are cultured in 96-well plates in the presence of a mitogen, such as Concanavalin A or a combination of Phorbol Myristate Acetate (PMA) and Ionomycin, to induce proliferation.
-
Various concentrations of KE-758 are added to the cultures.
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell proliferation is assessed by measuring the incorporation of [3H]-thymidine into the DNA of the dividing cells.
-
The radioactivity is measured using a scintillation counter, and the inhibition of proliferation is calculated.
Adjuvant-Induced Arthritis in Rats
Objective: To determine the in vivo efficacy of KE-298 and KE-758 in a rat model of rheumatoid arthritis.
Methodology:
-
Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
KE-298 or KE-758 is administered orally to the rats daily, starting from the day of adjuvant injection.
-
The development of arthritis is monitored over a period of several weeks by measuring the paw volume (plethysmometry) and assessing the clinical signs of arthritis (arthritis score).
-
At the end of the study, histological analysis of the joints can be performed to evaluate synovial inflammation, cartilage degradation, and bone erosion.
Conclusion
KE-298, through its active metabolite KE-758, demonstrates significant immunomodulatory and anti-inflammatory properties. The primary mechanism of action for its inhibition of nitric oxide production in macrophages appears to be the suppression of the IFN-β/IRF-1 signaling pathway, independent of NF-κB. While direct quantitative comparisons between KE-298 and KE-758 are limited in the public domain, the available evidence strongly suggests that the pharmacological activity of KE-298 is exerted by KE-758. Further studies providing direct comparative data, including IC50 values for a broader range of cytokines and detailed dose-response relationships in animal models, would be beneficial for a more complete understanding of their therapeutic potential.
References
- 1. KE-298 and its active metabolite KE-758 suppress nitric oxide production by murine macrophage cells and peritoneal cells from rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of adjuvant-induced arthritis in DA rats by incomplete Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S-methyl-KE-298: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like S-methyl-KE-298 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every research chemical are not always readily available, established principles of hazardous waste management provide a clear framework for safely managing and disposing of such materials. This guide offers procedural, step-by-step instructions to ensure the safe and compliant disposal of this compound and similar research compounds.
Core Principles of Chemical Waste Disposal
The foundational approach to disposing of any laboratory chemical, including this compound, is to treat it as hazardous waste unless confirmed otherwise by a qualified safety professional.[1] This "guilty until proven innocent" approach ensures the highest level of safety and compliance. Key principles include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals for experiments.[2]
-
Segregation: Never mix incompatible wastes.[3][4] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[5]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containerization: Use appropriate, compatible, and sealed containers for waste collection.
Step-by-Step Disposal Procedures for this compound
The following steps provide a general but essential workflow for the proper disposal of this compound.
Step 1: Waste Identification and Characterization
Before disposal, it is crucial to characterize the waste. Since this compound is a research chemical, it should be treated as hazardous. The waste may exist in various forms:
-
Pure, unused this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., vials, pipette tips, gloves)
Step 2: Collection and Segregation
-
Solid Waste: Collect pure, unused this compound and grossly contaminated solid labware in a designated, leak-proof container lined with a plastic bag. This container should be clearly labeled as "Hazardous Waste" and specify "this compound contaminated debris."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container, preferably plastic. Do not mix with other solvent wastes unless you have confirmed their compatibility. The container must be labeled with the full chemical name and approximate concentration of all components.
-
Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as hazardous waste.
Step 3: Labeling and Storage
Proper labeling is critical for the safety of all laboratory personnel and for legal disposal. The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate quantities or concentrations of each chemical
-
The date of waste generation
-
The laboratory or principal investigator's name and contact information
Store the waste in a designated "Satellite Accumulation Area" within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that waste containers are kept closed except when adding waste.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its containers in the regular trash or down the drain. Contact your EHS office to schedule a pickup of the hazardous waste.
Step 5: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly. The first rinse of the container should be collected and treated as hazardous waste. After a triple rinse with a suitable solvent, the container may be considered non-hazardous, and the labels should be defaced before disposal in the regular trash. However, always consult your institution's specific policies on empty container disposal.
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, general guidelines for laboratory hazardous waste accumulation are provided below.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | |
| Maximum Accumulation for Acutely Hazardous Waste | 1 quart | |
| Maximum Storage Time in Satellite Accumulation Area | Up to 12 months (as long as accumulation limits are not exceeded) | |
| Time to Removal After Container is Full | Within 3 calendar days |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedures outlined above are based on general best practices for laboratory chemical waste management.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for S-methyl-KE-298
Disclaimer: No publicly available Safety Data Sheet (SDS) or specific handling information could be found for "S-methyl-KE-298." This suggests it may be a novel or internal research compound. The following guidance is based on a general framework for handling new or uncharacterized chemical entities and assumes a high hazard level. This information is not a substitute for a compound-specific SDS. Researchers must consult their institution's Environmental Health and Safety (EHS) department and obtain the official SDS from the supplier before handling this compound.
Personal Protective Equipment (PPE) Framework
In the absence of specific data, a conservative approach to PPE is mandatory. The required level of PPE depends on the nature of the handling procedure.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | General Laboratory Ventilation | Single pair of nitrile gloves | Safety glasses | Standard lab coat | Not typically required |
| Weighing (Solid) | Certified Chemical Fume Hood or Glove Box | Double-gloving with chemically resistant nitrile gloves | Chemical safety goggles and a full-face shield | Chemically resistant lab coat or apron | NIOSH-approved respirator with P100 (particulate) filter |
| Solution Preparation | Certified Chemical Fume Hood | Chemically resistant nitrile gloves | Chemical safety goggles | Chemically resistant lab coat | Required if volatile or if aerosols may be generated |
| Experimental Use | Certified Chemical Fume Hood | Chemically resistant nitrile gloves | Chemical safety goggles | Chemically resistant lab coat | As determined by risk assessment |
Operational Plan: Handling this compound
This step-by-step plan outlines the process from receipt to disposal, ensuring safety at each stage.
2.1. Pre-Handling and Preparation
-
Obtain SDS: Do not handle the compound until the official Safety Data Sheet has been obtained and reviewed.
-
Conduct Risk Assessment: Perform a formal risk assessment for the planned experiment with your institution's safety officer.
-
Designate Work Area: All manipulations of this compound must be performed within a certified chemical fume hood.
-
Assemble Materials: Prepare all necessary equipment, including appropriate PPE, a dedicated spill kit, and clearly labeled waste containers before accessing the compound.
-
Verify Emergency Equipment: Ensure the eyewash station and safety shower are accessible and have been recently tested.
2.2. Handling Procedure
-
Don PPE: Put on the appropriate level of PPE as specified in the table above.
-
Chemical Handling:
-
Carefully transport the primary container of this compound to the fume hood.
-
For solids, use tools and techniques that minimize dust generation.
-
For solutions, use a calibrated pipette or syringe to transfer liquids, avoiding splashing.
-
-
Post-Handling:
-
Securely seal the primary container of this compound.
-
Decontaminate all surfaces and equipment used during the procedure.
-
Carefully remove PPE, avoiding cross-contamination, and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables must be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, compatible, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles or other sharp objects must be placed in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste.
Visualized Workflows
The following diagrams illustrate the necessary decision-making and handling processes for this compound.
Caption: A three-phase workflow for safely handling this compound.
Caption: Critical decision pathway before handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
